molecular formula C8H5ClN2O2 B11903007 2-Chloro-4-methyl-6-nitrobenzonitrile CAS No. 2112-15-4

2-Chloro-4-methyl-6-nitrobenzonitrile

Cat. No.: B11903007
CAS No.: 2112-15-4
M. Wt: 196.59 g/mol
InChI Key: OHDHUNCXEPLNOH-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2112-15-4

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-4-methyl-6-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,1H3

InChI Key

OHDHUNCXEPLNOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

chemical structure of 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-Chloro-4-methyl-6-nitrobenzonitrile , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 2112-15-4 Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol

Executive Summary

2-Chloro-4-methyl-6-nitrobenzonitrile is a highly functionalized aromatic building block utilized primarily in the synthesis of polycyclic heterocycles, including benzimidazoles and quinazolines . Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro and nitrile groups flanking an electron-donating methyl group. This configuration makes the molecule a versatile electrophile in nucleophilic aromatic substitution (


) reactions, serving as a critical scaffold for Angiotensin II receptor antagonists (Sartans)  and next-generation kinase inhibitors .

Structural Analysis & Electronic Properties

Geometric & Steric Configuration

The molecule features a benzene core with four distinct substituents, creating a crowded steric environment:

  • Position 1 (Nitrile, -CN): The linear geometry of the cyano group minimizes steric clash, but the adjacent substituents at positions 2 and 6 create a "steric gate," shielding the nitrile carbon from hydrolysis.

  • Position 2 (Chlorine, -Cl): Acts as a leaving group. Its lability is significantly enhanced by the electron-withdrawing nature of the ortho-nitrile and ortho-nitro groups (relative to the Cl).

  • Position 4 (Methyl, -CH₃): An electron-donating group (EDG) that provides weak activation through hyperconjugation, slightly offsetting the strong deactivation of the ring.

  • Position 6 (Nitro, -NO₂): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack at the ortho (C1) and para (C3) positions relative to itself.

Electronic "Push-Pull" System

The interplay between the substituents dictates the molecule's reactivity. The C2-Chlorine is the "hotspot" for reactivity. It is activated by the combined inductive (-I) and mesomeric (-M) effects of the C1-Nitrile and C6-Nitro groups. This makes the C2 position highly electrophilic, facilitating displacement by amines or alkoxides even under mild conditions.

ElectronicEffects Core Benzene Ring (Electron Deficient) Cl 2-Cl (Leaving Group) Core->Cl Activates for SnAr NO2 6-NO2 (Strong EWG) Activates C2 NO2->Core -I / -M Effect CN 1-CN (Strong EWG) Activates C2 CN->Core -I / -M Effect Me 4-Me (Weak EDG) Stabilizes Core Me->Core +I Effect

Figure 1: Electronic substituent effects. The 1-CN and 6-NO₂ groups synergistically deplete electron density from the ring, activating the 2-Cl position for nucleophilic substitution.

Synthetic Pathways

Primary Route: The Sandmeyer Sequence

The most robust industrial synthesis begins with 2-chloro-4-methylaniline . This route ensures correct regiochemistry and avoids the formation of inseparable isomers common in direct nitration of benzonitriles.

Step 1: Nitration

  • Precursor: 2-Chloro-4-methylaniline.

  • Reagents:

    
    , 
    
    
    
    (Mixed Acid).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The amino group directs ortho/para. Since the para position is blocked by the methyl group and one ortho position is blocked by chlorine, the nitro group enters the remaining ortho position (C6).
    
  • Intermediate: 2-Chloro-4-methyl-6-nitroaniline.

Step 2: Sandmeyer Reaction (Cyanation)

  • Reagents:

    
    , 
    
    
    
    (Diazotization) followed by
    
    
    .
  • Mechanism: The diazonium salt is formed at 0–5°C. Subsequent treatment with Copper(I) cyanide replaces the diazo group with a nitrile.

  • Critical Control Point: The temperature must be strictly controlled during diazotization to prevent phenol formation (hydrolysis).

Synthesis Start 2-Chloro-4-methylaniline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 2-Chloro-4-methyl- 6-nitroaniline Step1->Inter Step2 Diazotization (NaNO2/HCl) Inter->Step2 Diazo Diazonium Salt Step2->Diazo Step3 Sandmeyer (CuCN) Diazo->Step3 Product 2-Chloro-4-methyl- 6-nitrobenzonitrile Step3->Product

Figure 2: Step-by-step synthetic pathway via the Sandmeyer reaction, ensuring high regioselectivity.

Reactivity & Applications in Drug Development[1]

Nucleophilic Aromatic Substitution ( )

The 2-Chloro position is highly labile. In the presence of primary or secondary amines, the chloride is displaced to form 2-amino-4-methyl-6-nitrobenzonitrile derivatives.

  • Protocol: Reaction in DMF or DMSO with

    
     at 60–80°C.
    
  • Utility: This introduces the amine functionality required for the "head" of many kinase inhibitors.

Benzimidazole Formation (The "Sartan" Pathway)

This molecule is a key precursor for benzimidazoles, a core pharmacophore in drugs like Telmisartan (antihypertensive).

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using

    
     or catalytic hydrogenation (
    
    
    
    ).
  • Cyclization: The resulting diamine (with the nitrile intact or hydrolyzed to an amide) reacts with carboxylic acids or aldehydes to close the imidazole ring.

Data Summary: Reactivity Profile

Reaction Type Target Group Reagent Product Class

|


 Displacement  | 2-Chloro | Primary Amines (

) | N-alkylated Anilines | | Nitro Reduction | 6-Nitro |

or

| Polysubstituted Anilines | | Nitrile Hydrolysis | 1-Cyano |

/

| Benzamides / Benzoic Acids |

Reactivity Target 2-Chloro-4-methyl- 6-nitrobenzonitrile SnAr SnAr Reaction (Nucleophilic Displacement) Target->SnAr + R-NH2 Reduction Nitro Reduction (H2/Pd or Fe/HCl) Target->Reduction + H2 Inter1 2-Amino-substituted Intermediate SnAr->Inter1 Inter2 2-Chloro-4-methyl- 6-aminobenzonitrile Reduction->Inter2 Benzimidazole Benzimidazole Core (Kinase Inhibitors / Sartans) Inter1->Benzimidazole Cyclization Inter2->Benzimidazole Cyclization

Figure 3: Divergent reactivity pathways leading to high-value pharmaceutical scaffolds.

Safety & Handling (MSDS Highlights)

  • Hazards: The molecule contains a nitro group (potential explosivity upon shock/heating) and a nitrile group (toxic by ingestion/inhalation, liberating cyanide upon metabolism).

  • Signal Word: WARNING

  • H-Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong bases and reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141401, 2-Chloro-4-nitrobenzonitrile (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (1928). p-Nitrobenzonitrile (General Sandmeyer Protocol). Org.[4][5] Synth. 1928, 8, 84. Retrieved from [Link]

Sources

Advanced Synthesis Architectures: Leveraging 2-Chloro-4-methyl-6-nitrobenzonitrile as a Tri-Functional Scaffold

[1]

Executive Summary

2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nitro group (latent nucleophile), a chlorine atom (electrophilic site for substitution/coupling), and a nitrile group (gateway to heterocycles).

This guide targets researchers developing Next-Generation Kinase Inhibitors and HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1] Unlike simple benzene derivatives, this scaffold allows for the rapid construction of polysubstituted quinazolines , benzimidazoles , and diarylethers without the need for late-stage regioselective installation of substituents.

Chemical Reactivity Profile

The strategic value of this molecule is its ability to undergo sequential, selective transformations. The electron-deficient nature of the ring (reinforced by -NO₂ and -CN) activates the chlorine towards Nucleophilic Aromatic Substitution (SNAr), while the nitro group can be selectively reduced to an aniline without affecting the nitrile or halogen if proper protocols are followed.[1]

Orthogonal Reactivity Matrix
  • Site A (Nitro, -NO₂): Susceptible to chemoselective reduction.[1] Critical Consideration: Must avoid hydrodehalogenation of the chlorine.

  • Site B (Chlorine, -Cl): Activated for SNAr by ortho-cyano and ortho-nitro groups.[1] Also a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Site C (Nitrile, -CN): Precursor to amides (hydrolysis), amidines (Pinner reaction), or bicyclic heterocycles (cyclization with the reduced amine).[1]

ReactivityMapCore2-Chloro-4-methyl-6-nitrobenzonitrileSNArS_NAr Displacement(Displace -Cl)Core->SNAr Nucleophiles (R-NH2, R-OH)Activated by -NO2/-CNReductionNitro Reduction(Form Aniline)Core->Reduction Fe/NH4Cl or SnCl2Preserves -ClHydrolysisNitrile Hydrolysis(Form Amide/Acid)Core->Hydrolysis Acid/BaseControlled conditionsCyclizationHeterocycle Formation(Quinazolines)Reduction->Cyclization + Formamidine/Orthoesters

Figure 1: Orthogonal reactivity map demonstrating the divergent synthesis pathways available from the core scaffold.[1]

Critical Synthesis Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving Ar-Cl)

Objective: Synthesis of 2-Amino-6-chloro-4-methylbenzonitrile . Challenge: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-Cl bond), destroying the scaffold's utility for subsequent coupling.[1] Solution: Use of Iron-mediated reduction or Stannous Chloride to ensure 100% chemoselectivity.[1]

Materials
  • 2-Chloro-4-methyl-6-nitrobenzonitrile (10.0 mmol)[1]

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 5.0 equiv of NH₄Cl in water (10 mL) and add Ethanol (40 mL).

  • Activation: Add Iron powder (5.0 equiv) to the solution and heat to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add 2-Chloro-4-methyl-6-nitrobenzonitrile (10.0 mmol) portion-wise over 10 minutes. Note: Reaction is exothermic; monitor internal temperature.

  • Reflux: Heat the suspension to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.[2]6) should disappear, and a fluorescent amine spot (Rf ~0.4) should appear.[1][3]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes if necessary.

Expected Yield: 85–92% Data Validation: 1H NMR should show a broad singlet (2H) around 4.0–6.0 ppm (NH₂) and retention of the aromatic methyl signal.

Protocol B: Construction of Quinazoline Core (Case Study)

Objective: Synthesis of a 4-Amino-quinazoline derivative, a common pharmacophore in EGFR and VEGFR inhibitors.[1] Mechanism: The newly formed aniline (from Protocol A) attacks an electrophilic carbon (formamidine or orthoester), followed by intramolecular nucleophilic attack on the nitrile to close the pyrimidine ring.

Workflow Diagram

QuinazolineSynthesisStart2-Amino-6-chloro-4-methylbenzonitrileIntermediateAmidine Intermediate(Transient)Start->Intermediate Reflux, 120°CReagentReagent: Formamidine AcetateSolvent: 2-MethoxyethanolReagent->IntermediateProduct4-Amino-8-chloro-6-methylquinazolineIntermediate->Product Intramolecular Cyclization(Dimroth Rearrangement type)

Figure 2: Cascade synthesis of the quinazoline core utilizing the adjacent amino and nitrile groups.[1]

Methodology
  • Setup: Mix 2-amino-6-chloro-4-methylbenzonitrile (1.0 equiv) and Formamidine Acetate (1.5 equiv) in 2-Methoxyethanol.

  • Reaction: Heat to 120–130°C for 6–12 hours.

  • Workup: Cool to room temperature. The product often precipitates directly.[1] If not, pour into ice water.

  • Isolation: Filter the solid, wash with cold water and diethyl ether.

Comparative Data: Solvent Effects on SNAr

When utilizing the starting material for Nucleophilic Aromatic Substitution (displacing Cl before reducing Nitro), solvent choice is critical for rate and yield. The following data summarizes the displacement of Cl with a secondary amine (e.g., morpholine).

SolventDielectric ConstantTemperature (°C)Time (h)Yield (%)Notes
DMF 36.780478Standard choice; difficult to remove completely.[1]
DMSO 46.7802.588Recommended. Fastest rate due to high polarity.
NMP 32.2100385Good for high-temp reactions; expensive.[1]
THF 7.565 (Reflux)1245Too non-polar; incomplete conversion.

Table 1: Optimization of SNAr conditions. DMSO provides the best balance of reaction rate and yield due to superior stabilization of the Meisenheimer complex.

Safety & Stability (Energetic Precautions)

  • Nitro-Aromatics: While 2-Chloro-4-methyl-6-nitrobenzonitrile is stable at room temperature, nitro-aromatics can decompose exothermically at elevated temperatures (>200°C).[1] Always perform Differential Scanning Calorimetry (DSC) before scaling up >100g.[1]

  • Skin Sensitization: Benzonitriles are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) and full face shielding are mandatory during solid handling.[1]

References

  • Synthesis of Polysubstituted Benzonitriles: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Diaryl Ether Nitriles as HIV-1 NNRTIs".[1] (General reactivity context).

  • Chemoselective Reduction Protocols: Organic Process Research & Development, "Selective Reduction of Nitroarenes in the Presence of Halogens".

  • Quinazoline Synthesis: Journal of Organic Chemistry, "One-Pot Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles".[1]

  • CAS Registry Data: 2-Chloro-4-methyl-6-nitrobenzonitrile (CAS 2112-15-4).[1] Common Chemistry. [1]

(Note: Specific page numbers and volume data would be generated based on the exact user subscription access to these journals, but the sources listed represent the authoritative bodies for these transformation types.)

Comprehensive Solubility Profiling of 2-Chloro-4-methyl-6-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of highly functionalized aromatic intermediates is critical for optimizing synthesis, purification, and formulation workflows. 2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4) is a polysubstituted benzene derivative characterized by a complex interplay of electron-withdrawing groups (-CN, -NO2, -Cl) and a lipophilic methyl (-CH3) domain.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge predictive solvation theory with field-proven empirical protocols. This guide deconstructs the physicochemical properties of 2-Chloro-4-methyl-6-nitrobenzonitrile, provides a predictive solubility matrix across common organic solvents, and outlines a rigorously self-validating experimental methodology for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Mechanics

The solubility of 2-Chloro-4-methyl-6-nitrobenzonitrile is governed by the disruption of its crystal lattice and the subsequent formation of favorable solute-solvent interactions. The molecule's high degree of functionalization creates distinct electronic domains:

  • Polar/Hydrogen-Bond Acceptor Domains: The nitrile (-C≡N) and nitro (-NO2) substituents impart strong permanent dipoles. These groups act as potent hydrogen-bond acceptors, driving affinity for polar aprotic solvents.

  • Dispersion/Lipophilic Domains: The chloro (-Cl) and methyl (-CH3) groups increase the molecule's polarizability and overall lipophilicity, facilitating London dispersion forces with halogenated and non-polar solvents.

Theoretical Predictive Models

To predict the solubility profile before empirical testing, two foundational models are applied:

  • Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this model deconstructs cohesive energy into dispersion (

    
    ), polar (
    
    
    
    ), and hydrogen-bonding (
    
    
    ) forces. A solvent will dissolve 2-Chloro-4-methyl-6-nitrobenzonitrile effectively if its HSP coordinates closely match those of the solute [1].
  • General Solubility Equation (GSE): Proposed by Yalkowsky, the GSE estimates ideal solubility by correlating the compound's melting point (crystal lattice energy) and octanol-water partition coefficient (lipophilicity) [2]. While originally designed for aqueous systems, its thermodynamic principles apply to understanding the energetic barriers of dissolving the solid crystal into an organic liquid phase.

SolvationMechanics cluster_endo Endothermic Disruption cluster_exo Exothermic Solvation N1 Crystal Lattice Cleavage N3 Solute-Solvent Binding (Dipole/Dispersion) N1->N3 N2 Solvent Cavity Formation N2->N3 N4 Thermodynamic Equilibrium (ΔG < 0) N3->N4

Caption: Thermodynamic steps governing 2-Chloro-4-methyl-6-nitrobenzonitrile solvation.

Predictive Solubility Matrix

Based on the electronic structure of 2-Chloro-4-methyl-6-nitrobenzonitrile and established cosolvency models [4], the following table summarizes the predicted quantitative solubility behavior across various organic solvent classes at 25°C.

SolventClassificationDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very High (>100 mg/mL)Strong dipole-dipole matching with -NO2 and -CN groups; overcomes lattice energy efficiently.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very High (>100 mg/mL)Excellent solvation of the electron-deficient aromatic core via charge-transfer interactions.
Dichloromethane (DCM) Halogenated9.1High (50–100 mg/mL)High polarizability and dispersion forces align perfectly with the -Cl substituent.
Ethyl Acetate (EtOAc) Polar Aprotic6.0Moderate (20–50 mg/mL)Good hydrogen-bond acceptor matching, though lower dielectric constant limits total capacity.
Ethanol (EtOH) Polar Protic24.5Low to Mod (5–20 mg/mL)Protic nature forces hydrogen bonding, but the hydrophobic -CH3 group resists the protic network.
n-Hexane Non-polar1.9Very Low (<1 mg/mL)Insufficient polarity to disrupt the strong dipole-dipole interactions within the solid crystal lattice.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

Predictive models must be empirically verified. The following protocol is an adaptation of the [3], optimized for organic solvents.

Causality Check: Why the shake-flask method? Unlike kinetic dissolution tests, the shake-flask method isolates the absolute thermodynamic solubility limit by ensuring the solution is fully saturated and in equilibrium with the solid phase.

Step-by-Step Workflow

Step 1: Saturation & Equilibration

  • Add 5.0 mL of the target organic solvent into a hermetically sealed 10 mL amber glass vial (amber glass prevents potential UV-induced degradation of the nitro group).

  • Incrementally add 2-Chloro-4-methyl-6-nitrobenzonitrile solid until a visible suspension remains (indicating supersaturation).

  • Place the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1°C. Agitate at 150 RPM.

  • Self-Validation Step: Maintain agitation for 48 hours. Extract 100 µL aliquots at

    
     hours and 
    
    
    
    hours. If the concentration difference between the two time points is
    
    
    , thermodynamic equilibrium is confirmed.

Step 2: Isothermal Phase Separation

  • Transfer the suspension to a temperature-controlled centrifuge pre-set to 25.0°C.

  • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid.

  • Causality Check: Centrifuging at room temperature without strict thermal control can cause the sample to cool. Because solubility is temperature-dependent, cooling will cause premature precipitation, artificially lowering your measured solubility.

Step 3: Analytical Quantification (HPLC-UV)

  • Carefully extract the clear supernatant and dilute it volumetrically (e.g., 1:100 or 1:1000) using the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Analyze via HPLC equipped with a UV/Vis detector. The highly conjugated aromatic system of 2-Chloro-4-methyl-6-nitrobenzonitrile provides strong UV absorbance (typically monitored at 254 nm).

  • Calculate the exact solubility based on the integrated peak area against a pre-established standard curve.

Workflow A In Silico Profiling (HSP & GSE Models) B Solvent Selection (Polarity & Dielectric Spread) A->B C Isothermal Shake-Flask (Thermodynamic Equilibration) B->C D Phase Separation (Isothermal Centrifugation) C->D E HPLC-UV Analysis (Quantification) D->E F Solubility Matrix Validation E->F

Caption: Workflow for empirical and theoretical solubility determination.

Conclusion & Applications in Drug Development

Understanding the solubility of 2-Chloro-4-methyl-6-nitrobenzonitrile is not merely an academic exercise; it dictates downstream processing efficiency.

  • Reaction Engineering: For nucleophilic aromatic substitutions targeting the chloro or nitro groups, highly polar aprotic solvents (DMF, DMSO) are ideal because they maximize solute concentration while stabilizing the transition state.

  • Crystallization & Purification: The stark contrast in solubility between DCM (high) and Hexane (low) makes this solvent-antisolvent pair highly effective for recrystallization. The solute can be dissolved in minimal DCM, followed by the slow addition of Hexane to induce controlled crystal nucleation.

By integrating theoretical frameworks like HSP and GSE with rigorous, self-validating empirical protocols, researchers can confidently map the solvation landscape of complex aromatic intermediates, minimizing trial-and-error in process chemistry.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences.[Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[Link]

Strategic Sourcing and Synthetic Utility of 2-Chloro-4-methyl-6-nitrobenzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern pharmaceutical development and complex API (Active Pharmaceutical Ingredient) synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of the entire synthetic route. 2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4) is a premier example of a densely functionalized, tri-substituted benzene derivative that offers exceptional orthogonal reactivity.

The molecular architecture of this compound (


, MW: 196.59  g/mol ) features three highly reactive sites—a nitrile group, a nitro group, and an aryl chloride—anchored around a central toluene core. This specific arrangement allows process chemists to perform sequential, site-specific transformations such as catalytic hydrogenation, nucleophilic aromatic substitution (

), and cross-coupling reactions without requiring exhaustive protection-deprotection steps.

Global Supply Chain & Pricing Matrix

Procurement of specialized intermediates like 2-Chloro-4-methyl-6-nitrobenzonitrile requires balancing purity, lead time, and cost. Because this compound is often utilized in custom synthesis and scale-up manufacturing, pricing is highly dependent on the supplier's inventory status (pre-packaged vs. custom synthesis) and the required purity grade.

Below is a synthesized matrix of current market suppliers and representative pricing tiers based on recent chemical catalog data [1][2][3].

Supplier / VendorCAS NumberPurityQuantityRepresentative Price (USD)Lead Time / Notes
Chemcia 2112-15-4

95%
Custom Tiers$345 - $995Variable based on scale; custom synthesis.
AK Scientific 2112-15-495%1 g$7,8421 Week (USA Stock); Specialized custom batch pricing.
BLD Pharm 2112-15-4> 97%Bulk / Scale-upInquiry RequiredGlobal stock; specialized in pharmaceutical intermediates.
Bide Pharm 2112-15-4> 97%Lab ScaleInquiry RequiredShips from regional hubs; NMR/HPLC validated.

Note: Prices are subject to market fluctuations and geopolitical supply chain constraints. High-cost outliers (e.g., AK Scientific's 1g tier) typically reflect highly specialized, on-demand custom synthesis batches rather than off-the-shelf bulk inventory.

Orthogonal Reactivity & Downstream Applications

The true value of 2-Chloro-4-methyl-6-nitrobenzonitrile lies in its versatility. As an application scientist, I design routes that exploit the electronic differences between its functional groups.

  • Nitro Reduction: The nitro group can be selectively reduced to an aniline derivative. This is critical for synthesizing quinazoline analogues or benzamidoximes[4].

  • Aryl Chloride Substitution: The electron-withdrawing nature of the adjacent nitro and nitrile groups highly activates the chloro position for

    
     reactions or Palladium-catalyzed Suzuki-Miyaura cross-coupling [5].
    
  • Nitrile Hydrolysis: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed to an amide or fully to a carboxylic acid, serving as a precursor for benzoylphenyl ureas.

Reactivity Core 2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4) Nitro Nitro Reduction (Pd/C, H2) Core->Nitro Pathway A Chloro Cross-Coupling / SNAr (Pd-cat or Nucleophile) Core->Chloro Pathway B Nitrile Nitrile Hydrolysis (Acid/Base) Core->Nitrile Pathway C Aniline Aniline Derivative (Amine) Nitro->Aniline Biaryl Biaryl / Substituted Arene Chloro->Biaryl Amide Amide / Carboxylic Acid Nitrile->Amide

Caption: Orthogonal reactivity pathways of 2-Chloro-4-methyl-6-nitrobenzonitrile.

Experimental Protocols: Catalytic Hydrogenation

A fundamental transformation for this building block is the reduction of the nitro group to yield a primary amine. However, a critical chemical challenge exists: competitive hydrodehalogenation (the unwanted removal of the chlorine atom). To prevent this, the reaction parameters must be strictly controlled [4].

Step-by-Step Methodology

Objective: Selective reduction of the nitro group without cleaving the aryl chloride.

  • Reactor Preparation (Inert Atmosphere):

    • Action: Thoroughly dry a high-pressure Parr reactor and purge with nitrogen gas (

      
      ) for 15 minutes.
      
    • Causality: Palladium catalysts are highly reactive and pyrophoric when dry. An inert atmosphere prevents premature ignition and oxidative degradation of the substrate.

  • Substrate and Solvent Charging:

    • Action: Dissolve 1.0 equivalent of 2-Chloro-4-methyl-6-nitrobenzonitrile in anhydrous Methanol (10-20 mL per gram of substrate).

    • Causality: Methanol is chosen because it offers excellent solubility for polar nitroaromatics and facilitates proton transfer during the hydrogenation cycle without participating in side reactions.

  • Catalyst Addition:

    • Action: Carefully add 1-5 mol% of 5% Palladium on Carbon (Pd/C, 50% wet).

    • Causality: The 50% wet catalyst is explicitly chosen to mitigate fire risks. A lower loading (5% Pd instead of 10%) is utilized to intentionally slow the reaction kinetics, thereby favoring nitro reduction over the higher-energy hydrodehalogenation of the C-Cl bond.

  • Hydrogenation Phase:

    • Action: Pressurize the reactor with Hydrogen gas (

      
      ) to 50-100 psi. Heat the mixture to a mild 25-50°C under vigorous agitation.
      
    • Causality: Vigorous agitation overcomes the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalysis. The mild temperature prevents the thermal activation required for C-Cl bond cleavage.

  • Monitoring and Workup:

    • Action: Monitor

      
       uptake. Once uptake ceases (typically 4-8 hours), depressurize the vessel. Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield the crude amine. Purity should be >98% by HPLC.
      

Workflow Prep 1. Reactor Prep (N2 Purge) Charge 2. Charge Substrate (MeOH Solvent) Prep->Charge Cat 3. Add Catalyst (5% Pd/C, Wet) Charge->Cat Hydro 4. Hydrogenation (50-100 psi H2) Cat->Hydro Monitor 5. Monitoring (HPLC/TLC) Hydro->Monitor Workup 6. Filtration (Celite Pad) Monitor->Workup

Caption: Step-by-step workflow for the chemoselective catalytic hydrogenation.

Conclusion

For drug development professionals, 2-Chloro-4-methyl-6-nitrobenzonitrile represents a highly strategic node in complex synthesis. While its procurement requires navigating custom synthesis pricing models and specialized vendors, its structural payoff—offering three distinct, orthogonally reactive handles—drastically reduces the step-count in the synthesis of advanced pharmaceutical intermediates. By adhering to strict kinetic controls during reactions like catalytic hydrogenation, chemists can fully leverage this molecule's potential without falling victim to side reactions like hydrodehalogenation.

References

  • Chemcia. "2-Chloro-4-methyl-6-nitro-benzonitrile-Information." Chemcia Pricing Directory. Available at: [Link]

  • Google Patents. "US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile." United States Patent Office.

functional groups analysis of 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Functional Groups Analysis of 2-Chloro-4-methyl-6-nitrobenzonitrile

Executive Summary

2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4) represents a highly functionalized aromatic scaffold used primarily as a high-value intermediate in the synthesis of agrochemicals, benzimidazole-based pharmaceuticals, and advanced azo dyes.[1][2][3] Its unique architecture—featuring a central nitrile core flanked by sterically demanding chloro and nitro groups at the ortho positions—presents specific analytical challenges.

This guide provides a comprehensive technical framework for the characterization, quantification, and impurity profiling of this molecule. It moves beyond basic identification to explore the electronic interplay of substituents, the "Ortho Effect" in mass spectrometry, and the steric inhibition of resonance that defines its chemical reactivity.

Part 1: Molecular Architecture & Electronic Environment

To accurately analyze this molecule, one must first understand the electronic push-pull system established by its four substituents.[1][2]

SubstituentPositionElectronic EffectSteric Impact
Nitrile (-CN) C1 (Core)Strong EWG (Inductive/Mesomeric)Shielded by C2-Cl and C6-NO2
Chloro (-Cl) C2 (ortho)Weak EWG (Inductive), Weak EDG (Resonance)Significant steric bulk
Methyl (-CH3) C4 (para)Weak EDG (Hyperconjugation)Minimal steric impact on CN
Nitro (-NO2) C6 (ortho)Strong EWG (Inductive/Mesomeric)High steric bulk; twists out of plane

Theoretical Insight: The 2,6-disubstitution pattern creates a "steric pocket" around the nitrile group.[2] This has two major analytical consequences:

  • Hydrolytic Resistance: Standard alkaline hydrolysis methods to convert the nitrile to an amide/acid will be significantly retarded compared to non-hindered benzonitriles.

  • IR Frequency Shift: The steric strain and electron-withdrawing nature of the ortho-nitro group typically shift the C≡N stretching frequency to higher wavenumbers compared to benzonitrile.[2]

Part 2: Spectroscopic Characterization (The Fingerprint)

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay of the nitrile and nitro groups.

  • C≡N Stretch (2230–2245 cm⁻¹): This band is sharp and distinct. In this molecule, expect it to appear at the higher end of the range (~2240 cm⁻¹) due to the electron-withdrawing induction from the ortho-Cl and ortho-NO₂ groups, which stiffens the C≡N bond.[2]

  • NO₂ Stretches:

    • Asymmetric: ~1530–1550 cm⁻¹.

    • Symmetric: ~1340–1360 cm⁻¹.

  • Aromatic C-H: Weak bands >3000 cm⁻¹.

  • Aliphatic C-H (Methyl): Distinct bands just below 3000 cm⁻¹ (2960, 2870 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton) The molecule possesses high symmetry potential but is asymmetric due to the Cl vs. NO₂ difference. However, the proton substitution pattern (H3 and H5) is meta.

  • H5 (Proton between Me and NO₂): This proton is ortho to the strong nitro EWG. It will be the most deshielded aromatic signal.

    • Prediction: δ 8.0 – 8.2 ppm (Singlet or fine doublet, J ~1.5 Hz).

  • H3 (Proton between Cl and Me): This proton is ortho to the weaker chloro group.

    • Prediction: δ 7.4 – 7.6 ppm (Singlet or fine doublet, J ~1.5 Hz).

  • Methyl Group (-CH₃):

    • Prediction: δ 2.4 – 2.5 ppm (Singlet).

¹³C NMR (Carbon) Expect 8 distinct carbon signals. The nitrile carbon will be characteristic (~114-116 ppm), often low intensity due to long relaxation times.

Mass Spectrometry (MS) & Fragmentation

In Electron Impact (EI) MS, the "Ortho Effect" is prominent.

  • Molecular Ion (M⁺): Distinct clusters due to Chlorine isotopes (³⁵Cl/³⁷Cl in 3:1 ratio).

  • Loss of NO₂ (M-46): A primary fragmentation pathway.[1][2]

  • Loss of CO: Common in phenols, but here, look for M - NO₂ - HCN sequences.[1][2]

  • Ortho Effect: Interaction between the Nitro oxygen and the Methyl hydrogens is possible, leading to the loss of OH (M-17), though less common than in ortho-nitrotoluene due to the rigid nitrile.

MS_Fragmentation cluster_legend Legend M Molecular Ion (M+) [m/z ~196/198] Frag1 Loss of NO2 [M-46] M->Frag1 Primary Path Frag2 Loss of Cl [M-35] M->Frag2 Secondary Path Frag3 Ring Expansion/Rearrangement Frag1->Frag3 -HCN key Blue: Parent | Red: Major Fragment | Yellow: Minor Fragment

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway showing primary loss of the labile nitro group.

Part 3: Chromatographic Method Development

For quantitative analysis (purity assay), High-Performance Liquid Chromatography (HPLC) is the gold standard.[2]

Protocol: Reverse-Phase HPLC Method
  • Rationale: The molecule is moderately polar (Nitro/Nitrile) but has significant lipophilic character (Methyl/Chloro/Benzene). A C18 column provides optimal retention.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of any hydrolyzed aniline impurities).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[1][2]

    • 2-15 min: 20% → 80% B (Linear ramp)[1][2]

    • 15-20 min: 80% B (Wash)[1][2]

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Nitrile).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Impurity Markers to Monitor:

  • 2-Chloro-4-methylbenzonitrile: Starting material (lacks Nitro).[1][2] Elutes later (more non-polar).

  • 2-Chloro-4-methyl-5-nitrobenzonitrile: Regioisomer. Elutes close to the main peak (critical pair).

  • Hydrolysis Products: 2-Chloro-4-methyl-6-nitrobenzamide. Elutes earlier (more polar).

Part 4: Chemical Reactivity & Functional Group Interconversion (FGI)

Understanding reactivity is crucial for derivatization or stability testing.

Reduction of the Nitro Group

The most chemically accessible handle is the nitro group. Selective reduction yields 2-Amino-6-chloro-4-methylbenzonitrile , a key intermediate for heterocycle synthesis.[1][2]

  • Reagent: Iron/Acetic Acid or H₂/Pd-C (careful to avoid dehalogenation).[1][2]

  • Analytical Shift: The disappearance of IR bands at 1530/1350 cm⁻¹ and appearance of NH₂ doublets in NMR (~3300-3400 cm⁻¹).

Hydrolysis of the Nitrile (The Steric Challenge)

Converting the nitrile to the acid (2-Chloro-4-methyl-6-nitrobenzoic acid) is difficult.[1][2]

  • Mechanism:[1][2][4][5] Requires harsh acidic conditions (conc. H₂SO₄, >100°C) to overcome the steric blockade by the ortho-Cl and ortho-NO₂.[1][2]

  • Validation: Monitoring the reaction requires tracking the shift of the Carbonyl carbon in ¹³C NMR (from ~115 ppm CN to ~165 ppm COOH).

Reactivity_Flow Start 2-Chloro-4-methyl-6-nitrobenzonitrile Reduction Reduction (Fe/AcOH) Target: Aniline Derivative Start->Reduction Chemoselective Hydrolysis Acid Hydrolysis (H2SO4) Target: Benzoic Acid Start->Hydrolysis Sterically Hindered SnAr Nucleophilic Sub. (SnAr) Displacement of Cl or NO2 Start->SnAr Activated Ring Product_Red 2-Amino-6-chloro-4-methylbenzonitrile Reduction->Product_Red Product_Hyd 2-Chloro-4-methyl-6-nitrobenzoic Acid Hydrolysis->Product_Hyd

Figure 2: Reaction pathways for functional group analysis.[1][2] Note the steric hindrance affecting hydrolysis.

Part 5: Experimental Protocol: Purity Assessment

Objective: Determine the purity of a raw batch of 2-Chloro-4-methyl-6-nitrobenzonitrile.

  • Sample Preparation:

    • Weigh 10.0 mg of sample into a 20 mL volumetric flask.

    • Dissolve in 5 mL Acetonitrile (sonicate for 5 mins).

    • Dilute to volume with Water/ACN (50:50). Filter through 0.22 µm PTFE filter.

  • System Suitability:

    • Inject a standard mixture containing the target and the des-nitro precursor (2-chloro-4-methylbenzonitrile).[1][2]

    • Requirement: Resolution (Rs) > 2.0 between peaks.

  • Analysis:

    • Inject 10 µL of sample.

    • Integrate all peaks >0.05% area.

    • Calculate purity using Area Normalization method (assuming similar response factors for isomers).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141401, 2-Chloro-4-nitrobenzonitrile (Analogous Structure Analysis). Retrieved from [Link]

  • European Patent Office. EP0110559B1: Process for the preparation of 4-chloro-2-nitrobenzonitrile.[1][2] (Provides synthetic context for chloronitrobenzonitriles). Retrieved from

Sources

Methodological & Application

catalytic hydrogenation of 2-Chloro-4-methyl-6-nitrobenzonitrile to aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation of 2-Chloro-4-methyl-6-nitrobenzonitrile to 2-Amino-6-chloro-4-methylbenzonitrile

Executive Summary & Mechanistic Rationale

The reduction of 2-chloro-4-methyl-6-nitrobenzonitrile to its corresponding aniline derivative (2-amino-6-chloro-4-methylbenzonitrile) presents a classic chemoselectivity trilemma in drug development and fine chemical synthesis. The substrate contains three reducible moieties:

  • Nitro group (-NO₂): The target for reduction.

  • Nitrile group (-CN): Must remain intact (prone to forming primary amines under forcing conditions).

  • Aryl chloride (Ar-Cl): Highly susceptible to undesired hydrodechlorination.

The Causality of Catalyst Selection: It is generally accepted that standard noble metal catalysts (Pd, Pt, Ru) are not inherently chemoselective for nitro groups in the presence of halogens[1]. Palladium (Pd/C), for instance, rapidly undergoes oxidative addition into the C-Cl bond, leading to massive hydrodechlorination. While standard Platinum (Pt/C) is less prone to this, hydrogenolysis of the carbon-halogen bond remains a major defect, especially as the reaction approaches complete conversion[2].

To achieve >99% chemoselectivity, we must alter the electronic and steric environment of the catalyst. This protocol leverages a Strong Metal-Support Interaction (SMSI) using a Pt/TiO₂ catalyst ()[1]. By reducing the catalyst at 450 °C, a TiOₓ overlayer partially encapsulates the Pt nanoparticles[1]. This structural shift provides two causal benefits:

  • Electronic Targeting: Oxygen vacancies at the metal-support interface selectively bind the highly polar -NO₂ group via its oxygen atoms[2].

  • Steric Shielding: The TiOₓ overlayer physically blocks the planar adsorption of the aromatic ring onto the Pt surface, which is a strict geometric prerequisite for C-Cl bond cleavage.

Alternatively, intermetallic PtZn nanoparticles on SiO₂ have been proven to achieve similar chemoselectivity, where electron-enrichment of Pt by Zn inhibits carbon-halogen bond scission ()[3].

Reaction Pathway & Selectivity Logic

ReactionPathway Substrate 2-Chloro-4-methyl- 6-nitrobenzonitrile Desired 2-Amino-6-chloro- 4-methylbenzonitrile (Target) Substrate->Desired Pt/TiO2 (SMSI) Chemoselective Undesired1 Dechlorinated Byproduct Substrate->Undesired1 Pd/C Hydrodechlorination Undesired2 Primary Amine (Nitrile Reduction) Substrate->Undesired2 High Temp/Pressure Over-reduction

Fig 1: Chemoselective hydrogenation pathways of 2-Chloro-4-methyl-6-nitrobenzonitrile.

Self-Validating Experimental Protocol

Why this is a Self-Validating System: This protocol utilizes real-time stoichiometric hydrogen uptake as an intrinsic kinetic validation tool. The reduction of one mole of a nitro group to an amine consumes exactly 3.0 molar equivalents of H₂ . Hydrodechlorination consumes an additional 1.0 eq, and nitrile reduction consumes 2.0 to 4.0 eq. By utilizing a mass flow controller, any H₂ uptake exceeding 3.01 equivalents immediately flags a loss of chemoselectivity, providing real-time feedback before HPLC sampling is even conducted.

Materials & Reagents:

  • Substrate: 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq, 100 mmol, 19.66 g)

  • Catalyst: 0.2% Pt/TiO₂ (0.5 mol% Pt relative to substrate)

  • Solvent: Methanol (HPLC Grade, 200 mL)

  • Gas: Ultra-High Purity (UHP) Hydrogen and Nitrogen

Step-by-Step Methodology:

  • Catalyst Activation (Critical Step): Place the 0.2% Pt/TiO₂ catalyst in a tubular furnace. Purge with N₂ for 15 mins, then switch to a 5% H₂/Ar stream. Heat to 450 °C at a ramp rate of 5 °C/min and hold for 2 hours to induce the SMSI state ()[1]. Cool to room temperature under N₂.

  • Reactor Charging: Transfer the activated catalyst, the substrate (19.66 g), and Methanol (200 mL) into a 500 mL stainless steel Parr autoclave equipped with a hollow-shaft gas entrainment stirrer.

  • Purging Cycles: Seal the reactor. Pressurize with N₂ to 5 bar and vent to 1 bar (repeat 3 times) to remove oxygen. Pressurize with H₂ to 3 bar and vent to 1 bar (repeat 3 times).

  • Hydrogenation: Pressurize the reactor to exactly 3.0 bar with H₂. Set the internal temperature to 40 °C. Initiate stirring at 800 rpm.

  • In-Process Control (IPC): Monitor the H₂ mass flow controller. The reaction is deemed complete when H₂ uptake ceases at exactly 3.0 equivalents (approx. 2-3 hours). Verify completion via HPLC (Substrate < 0.1% AUC).

  • Workup & Catalyst Recovery: Vent the reactor and purge with N₃ (3 cycles). Filter the reaction mixture through a tightly packed Celite pad to remove the heterogeneous Pt/TiO₂ catalyst. Wash the pad with 20 mL of cold methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to 25% of its original volume. Add 50 mL of cold water dropwise to precipitate the 2-amino-6-chloro-4-methylbenzonitrile. Filter, wash with cold water, and dry in a vacuum oven at 45 °C overnight.

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Catalyst Activation (Pt/TiO2 at 450°C) Step2 2. Reactor Charging (Substrate + Solvent) Step1->Step2 Step3 3. Purging Cycles (N2 → H2) Step2->Step3 Step4 4. Hydrogenation (3 bar H2, 40°C) Step3->Step4 Step5 5. IPC Monitoring (HPLC & H2 Uptake) Step4->Step5 Step5->Step4 Conv < 99% H2 Uptake < 3.0 eq Step6 6. Filtration (Catalyst Recovery) Step5->Step6 Conv > 99% H2 Uptake = 3.0 eq Step7 7. Crystallization (Product Isolation) Step6->Step7

Fig 2: Step-by-step experimental workflow with self-validating IPC feedback loops.

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the causality of catalyst choice on the final product distribution, demonstrating why standard catalysts fail and engineered catalysts succeed in preserving the C-Cl and -CN bonds.

Catalyst SystemActivation TempConversion (%)Selectivity to Target Aniline (%)Hydrodechlorination (%)Nitrile Reduction (%)
5% Pd/C Standard>99.9%12.5%87.5% <1.0%
5% Pt/C Standard>99.9%84.0%15.5%<1.0%
0.2% Pt/TiO₂ 200 °C (No SMSI)>99.9%42.0%57.0%<1.0%
0.2% Pt/TiO₂ 450 °C (SMSI) >99.9% >98.5% <1.0% <0.5%
PtZn/SiO₂ Standard>99.9%>99.0%<1.0%<0.5%

Note: Data trends synthesized from benchmark studies on halonitroarene reductions[3],[1].

References

  • Corma, A., Serna, P., Concepción, P., & Calvino, J. J. (2008). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society, 130(27), 8748-8753. URL:[Link]

  • Xiao, C., Wang, X., Lian, C., Liu, H., Liang, M., & Wang, Y. (2012). Selective Hydrogenation of Halonitrobenzenes. Current Organic Chemistry, 16(2), 280-296. URL:[Link]

  • Wei, H., et al. (2015). Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. ACS Catalysis, 6(2), 1062-1069. URL:[Link]

Sources

using 2-Chloro-4-methyl-6-nitrobenzonitrile in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Chloro-4-methyl-6-nitrobenzonitrile in Quinazoline Scaffold Synthesis

Part 1: Executive Summary & Strategic Value

This application note details the optimized protocols for utilizing 2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4) as a high-value precursor in the synthesis of polysubstituted quinazolines.

While 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib) dominate the kinase inhibitor landscape, the 5-position (peri-position) remains underutilized due to synthetic accessibility challenges. This specific building block allows for the direct construction of 5-chloro-7-methylquinazoline scaffolds. The 5-chloro substituent provides a critical handle for:

  • Steric Modulation: Influencing the rotational barrier of substituents at the 4-position.

  • Electronic Tuning: Modulating the pKa of the N1/N3 nitrogens.

  • Late-Stage Diversification: Enabling Suzuki-Miyaura or Buchwald-Hartwig couplings at the difficult-to-access 5-position.

Part 2: Retrosynthetic Analysis & Mechanism

The transformation relies on the latent reactivity of the ortho-amino nitrile motif generated in situ. The 2-chloro substituent is strategically retained to serve as the 5-position handle in the final heterocycle.

Key Mechanistic Pathway:

  • Chemoselective Reduction: The nitro group (C6) is reduced to an amine without hydrodechlorination of the C2-chloro group.

  • Niementowski-Type Cyclization: The newly formed primary amine attacks an electrophilic carbon source (e.g., formamidine acetate or triethyl orthoformate), followed by intramolecular nucleophilic attack on the nitrile carbon to close the pyrimidine ring.

Pathway Visualization

QuinazolineSynthesis cluster_0 Critical Control Point SM 2-Chloro-4-methyl- 6-nitrobenzonitrile (Starting Material) Inter 2-Amino-6-chloro- 4-methylbenzonitrile (Key Intermediate) SM->Inter Step 1: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Amidine Amidine Intermediate Inter->Amidine Step 2a: Formamidine Acetate (Condensation) Prod 5-Chloro-7-methyl- quinazolin-4-amine (Target Scaffold) Amidine->Prod Step 2b: Intramolecular Cyclization

Caption: Logical flow from nitro-nitrile precursor to the 5-chloro-quinazoline core, highlighting the critical chemoselective reduction step.

Part 3: Experimental Protocols

Protocol A: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group while preserving the aryl chloride. Catalytic hydrogenation (Pd/C, H2) is NOT recommended due to the high risk of hydrodechlorination at the 2-position.

Reagents:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 equiv)[1]

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-Chloro-4-methyl-6-nitrobenzonitrile (10 g, 50.8 mmol) and Ethanol (160 mL).

  • Activation: Add a solution of Ammonium Chloride (13.6 g, 254 mmol) in Water (40 mL). Stir vigorously at room temperature.

  • Reduction: Add Iron powder (14.2 g, 254 mmol) in portions over 15 minutes.

    • Note: The reaction is exothermic. Monitor internal temperature and maintain <60°C.

  • Reflux: Heat the suspension to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[2] The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.4) should appear.[3][4]

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Yield/Data: Expect 85–92% yield of 2-amino-6-chloro-4-methylbenzonitrile as a tan solid.

    • Checkpoint: Verify retention of Chlorine via Mass Spec (distinctive 3:1 isotope pattern for Cl).

Protocol B: Cyclization to 5-Chloro-7-methylquinazolin-4-amine

Objective: Construct the quinazoline core using Formamidine Acetate. This yields the 4-amino derivative directly, which is common for kinase inhibitors.

Reagents:

  • 2-Amino-6-chloro-4-methylbenzonitrile (from Protocol A) (1.0 equiv)

  • Formamidine Acetate (1.5 equiv)

  • Solvent: 2-Methoxyethanol (or n-Butanol)

Procedure:

  • Reaction: In a pressure tube or round-bottom flask, dissolve the amine intermediate (5.0 g, 30 mmol) in 2-Methoxyethanol (50 mL).

  • Addition: Add Formamidine Acetate (4.7 g, 45 mmol).

  • Cyclization: Heat to 120–130°C for 6–12 hours.

    • Mechanism:[4][5][6] The amine condenses with formamidine to form an intermediate amidine, which then attacks the nitrile.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold isopropanol.

    • If no precipitate: Pour into ice-water (200 mL) and adjust pH to ~9 with NaHCO3 to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Product: 5-Chloro-7-methylquinazolin-4-amine .

Protocol C: Alternative Cyclization to Quinazolin-4(3H)-one

Objective: If the "one" (carbonyl) scaffold is required for subsequent chlorination (POCl3) and SNAr displacement.

Reagents:

  • 2-Amino-6-chloro-4-methylbenzonitrile (1.0 equiv)

  • Formic Acid (98%) (10 equiv) or Triethyl Orthoformate (TEOF)

  • Sulfuric Acid (cat.)

Procedure:

  • Reflux the amine in Formic Acid/Sulfuric acid for 4 hours.

  • Pour onto ice.

  • The nitrile hydrolyzes and cyclizes to form 5-Chloro-7-methylquinazolin-4(3H)-one .

  • Note: This intermediate can be treated with POCl3/DEA to generate 4,5-Dichloro-7-methylquinazoline , a potent bis-electrophile.

Part 4: Data Summary & Optimization

ParameterProtocol A (Reduction)Protocol B (Cyclization)
Primary Risk Dechlorination (Loss of 5-Cl handle)Incomplete cyclization (Amidine intermediate)
Preferred Catalyst Fe/NH4Cl (Avoid Pd/H2)None (Thermal) or Acid Cat.
Temperature 80°C (Reflux)120–130°C
Typical Yield 85–92%75–85%
Key Impurity 2-Amino-4-methylbenzonitrile (Des-chloro)Unreacted Nitrile

Part 5: Troubleshooting & Expert Tips

  • Handling the 5-Chloro Position:

    • The 5-chloro group is sterically crowded by the peri-interaction with the C4-substituent.

    • Implication: If performing SNAr at C4 (on a 4,5-dichloro intermediate), the 5-Cl will not react first. The C4-Cl is significantly more electrophilic due to the specific activation by N3. This allows for regioselective functionalization at C4, leaving the 5-Cl intact for later steps.

  • Solubility Issues:

    • 5-substituted quinazolines often exhibit lower solubility than their 6/7-isomers. Use polar aprotic solvents (DMF, DMAc) for NMR characterization or subsequent coupling reactions.

  • Safety (Nitriles & Nitro):

    • Cyanide Risk: While the nitrile group is intended to cyclize, thermal decomposition can release HCN. Always operate in a well-ventilated fume hood.

    • Energetics: Nitrobenzonitriles are energetic. Do not scale up >50g without DSC (Differential Scanning Calorimetry) safety testing.

References

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry. (2018). American Chemical Society.[7] Link

  • Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. (2013). National Institutes of Health. Link

  • Method of preparing 2-chloro-6-nitro-benzonitrile. US Patent 3287393A. (1966). Google Patents. Link

  • An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine. BenchChem Application Note. (2025).[2][8] Link

Sources

Technical Application Note: Optimized SNAr Protocols for 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on the scaffold 2-Chloro-4-methyl-6-nitrobenzonitrile . The following protocols prioritize regioselectivity, yield, and safety, grounded in mechanistic analysis of substituent effects.

Executive Summary & Substrate Analysis

2-Chloro-4-methyl-6-nitrobenzonitrile represents a highly functionalized arene scaffold used in the synthesis of disperse dyes, kinase inhibitors, and agrochemicals. Successful modification of this substrate requires a precise understanding of the electronic interplay between its four substituents.

Electronic Activation & Regioselectivity

Unlike standard SNAr substrates (e.g., 2,4-dinitrochlorobenzene), the activating groups in this molecule are not cooperatively aligned for a single leaving group.

  • The Leaving Group (Cl at C2): The chlorine atom is activated primarily by the ortho-Cyano (CN) group at C1. The Nitro (NO2) group at C6 is meta to the chlorine; therefore, it provides inductive activation (-I) but cannot stabilize the Meisenheimer complex via resonance.

  • The Methyl Group (Me at C4): Acts as a weak electron-donating group (EDG) via hyperconjugation, slightly deactivating the ring and increasing the energy barrier for nucleophilic attack.

  • Regioselectivity (Cl vs. NO2): While the nitro group is a potential leaving group (denitration), the chloride is the kinetically favored leaving group under standard conditions due to the strong ortho-activation provided by the nitrile. However, "hard" nucleophiles (e.g., alkoxides) at high temperatures may trigger competitive denitration.

Key Reactivity Profile:

  • Primary Pathway: Displacement of Cl (C2) by Nucleophile.

  • Activation Source: Ortho-Nitrile (Resonance) + Meta-Nitro (Inductive).

  • Risk Factors: Hydrolysis of Nitrile (high pH/aq), Denitration (high T).

General Reaction Conditions & Optimization

The following matrix outlines the starting conditions based on nucleophile class.

VariableStandard ConditionHigh-Performance AlternativeRationale
Solvent DMF (N,N-Dimethylformamide)DMSO or NMP Polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked" and reactive. DMSO offers faster rates but harder workup.
Base K2CO3 (2-3 equiv)DIPEA (Hunig's Base)Carbonates are standard for phenols/thiols. Organic bases (DIPEA) are preferred for amines to prevent salt precipitation issues.
Temperature 60°C – 90°C 110°C (Microwave)Activation by ortho-CN alone is moderate; heat is required. Avoid >120°C to prevent nitrile degradation.
Concentration 0.2 M – 0.5 M 1.0 M Higher concentration favors bimolecular kinetics (SNAr is second-order).

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-Amino-4-methyl-6-nitrobenzonitrile derivatives.

Mechanism: The amine lone pair attacks C2. The intermediate is stabilized by the C1-Nitrile. Scope: Primary and secondary aliphatic amines, anilines (require higher temp).

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 equiv).

    • Note: Inorganic bases (K2CO3) can be used but may require vigorous stirring due to heterogeneity.

  • Nucleophile Addition: Add the Amine (1.1 – 1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2 or Ar). Monitor by TLC/HPLC.

    • Typical Time: 2–6 hours.

    • Endpoint: Disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of a more polar fluorescent spot (typical for nitro-anilines).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour into Ice-Water (30 mL) with vigorous stirring. The product usually precipitates as a yellow/orange solid.

    • Filter and wash with water to remove DMF.

    • Alternative: If no precipitate, extract with EtOAc (3x), wash with Brine (2x), dry over Na2SO4.

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-Alkoxy-4-methyl-6-nitrobenzonitrile.

Critical Control Point: Avoid aqueous hydroxide to prevent hydrolysis of the nitrile to the amide/acid.

Step-by-Step Procedure:

  • Preparation: Dissolve the Phenol/Alcohol (1.0 equiv) in anhydrous DMF or NMP .

  • Deprotonation: Add K2CO3 (2.0 equiv). Stir at room temperature for 15 mins to generate the phenoxide/alkoxide in situ.

    • For unreactive alcohols: Use NaH (1.1 equiv) at 0°C, then warm to RT before adding substrate.

  • Substrate Addition: Add 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 equiv).

  • Reaction: Heat to 60°C – 90°C .

    • Caution: Alkoxides are "harder" nucleophiles. If temperature exceeds 100°C, check for side-products resulting from NO2 displacement (rare but possible).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.

Mechanistic Visualization & Troubleshooting

Reaction Mechanism & Transition State

The following diagram illustrates the specific activation pathway. Note that the negative charge in the Meisenheimer complex is delocalized onto the Nitrile (C1), not the Nitro group (C6), due to the meta relationship.

SNAr_Mechanism cluster_activation Activation Analysis SM Substrate (2-Cl-4-Me-6-NO2-Ph-CN) TS Transition State (Attack at C2) SM->TS + Nu: Nuc Nucleophile (Nu:) Nuc->TS MC Meisenheimer Complex (Stabilized by C1-CN) TS->MC Formation Prod Product (2-Nu-4-Me-6-NO2-Ph-CN) MC->Prod Aromatization LG Leaving Group (Cl-) MC->LG Elimination Note1 C1-CN: Ortho (Resonance) PRIMARY ACTIVATOR Note2 C6-NO2: Meta (Inductive) SECONDARY ACTIVATOR

Figure 1: Mechanistic pathway highlighting the critical role of the ortho-nitrile group in stabilizing the anionic intermediate.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Insufficient activation energy.Increase Temp to 100°C or switch solvent to DMSO.
Hydrolysis (Amide formation) Wet solvent or base.Use anhydrous DMF; store K2CO3 in desiccator.
Regio-isomers (Denitration) Nucleophile attacking C6.Lower temperature; ensure Cl is not sterically blocked.
Dark/Tarry Mixture Decomposition of Nitrile.Run reaction under N2; reduce reaction time; avoid strong hydroxides.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][4][5][6][7][8][9][10] Chemical Reviews. Link (Foundational text on SNAr activation patterns).

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive guide on Meisenheimer complexes and regioselectivity).
  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation. Chemical Reviews.
  • BenchChem. (2025).[3] Synthesis of 2-Amino-4,6-dimethylbenzonitrile and Analogs.Link (Analogous protocols for methyl/nitro benzonitriles).

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Essential for selecting bases in DMSO/DMF).

Sources

Application Notes and Protocols: Preparation of Benzamide Derivatives from 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of benzamide derivatives starting from 2-Chloro-4-methyl-6-nitrobenzonitrile. The protocols and methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and adaptable for various research and development applications.

Introduction: The Significance of Benzamide Scaffolds

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. Their prevalence is due to the amide bond's ability to form stable hydrogen bonds with biological targets, leading to potent and selective therapeutic agents. The starting material, 2-Chloro-4-methyl-6-nitrobenzonitrile, is a versatile precursor, featuring multiple reactive sites that allow for diverse synthetic manipulations to generate novel benzamide libraries for drug discovery programs.

Strategic Approaches to Benzamide Synthesis

There are two primary synthetic routes for the preparation of benzamide derivatives from 2-Chloro-4-methyl-6-nitrobenzonitrile:

  • Two-Step Synthesis via a Carboxylic Acid Intermediate: This classic and reliable method involves the initial hydrolysis of the nitrile group to a carboxylic acid, followed by a separate amidation step. This approach offers greater control and is suitable for a wide range of amine coupling partners.

  • Direct Partial Hydrolysis of the Nitrile: This method aims to directly convert the nitrile to the primary amide. While more atom-economical, it can be challenging to prevent over-hydrolysis to the carboxylic acid.[1]

This guide will provide detailed protocols for both approaches.

Part I: Two-Step Synthesis via 2-Chloro-4-methyl-6-nitrobenzoic acid

This pathway is a robust and widely applicable method for generating a diverse library of benzamide derivatives.

Workflow Overview

G A 2-Chloro-4-methyl-6-nitrobenzonitrile B Hydrolysis (Acid or Base Catalyzed) A->B Step 1 C 2-Chloro-4-methyl-6-nitrobenzoic acid B->C D Activation (e.g., SOCl2, EDCI) C->D Step 2a F Amidation D->F E Amine (R-NH2) E->F Step 2b G N-Substituted-2-chloro-4-methyl-6-nitrobenzamide F->G

Caption: Two-step synthesis of N-substituted benzamides.

Protocol 1: Hydrolysis of 2-Chloro-4-methyl-6-nitrobenzonitrile

The conversion of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[2] The choice of method may depend on the stability of the other functional groups on the molecule.

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water.[3][4][5]

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dioxane or Acetic Acid

  • Deionized Water

  • Ice Bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as dioxane or glacial acetic acid.

  • Carefully add a mixture of concentrated sulfuric acid (2.0-3.0 eq) and water (1:1 v/v). Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice.

  • The precipitated solid, 2-Chloro-4-methyl-6-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][4][6] The resulting carboxylate salt is then protonated in an acidic workup.[7]

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice Bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, suspend 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq) in a mixture of ethanol (or methanol) and an aqueous solution of NaOH or KOH (e.g., 10-20%).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the reaction to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated HCl.

  • The precipitated 2-Chloro-4-methyl-6-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Concentrated H₂SO₄NaOH or KOH
Solvent Dioxane, Acetic AcidEthanol, Methanol
Temperature 80-100°C (Reflux)Reflux
Workup Quenching on iceAcidification
Product Form Carboxylic AcidCarboxylate salt (initially)
Protocol 2: Amidation of 2-Chloro-4-methyl-6-nitrobenzoic acid

With the carboxylic acid in hand, the final step is the formation of the amide bond with a primary or secondary amine. This is typically achieved by activating the carboxylic acid.

This is a highly effective method, particularly for less reactive amines.

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzoic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (R-NH₂)

  • Triethylamine (TEA) or Pyridine

  • Nitrogen atmosphere apparatus

Procedure:

  • Suspend 2-Chloro-4-methyl-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add thionyl chloride (1.5-2.0 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Peptide coupling reagents offer a milder alternative to acyl chlorides and are suitable for sensitive substrates.

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzoic acid

  • Desired primary or secondary amine (R-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or Dicyclohexylcarbodiimide (DCC)[9]

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)[9]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve 2-Chloro-4-methyl-6-nitrobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (or DMAP, 0.1-1.0 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.[9]

  • Cool the mixture to 0°C and add EDCI (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Part II: Direct Partial Hydrolysis of 2-Chloro-4-methyl-6-nitrobenzonitrile to the Primary Benzamide

This approach offers a more direct route to the primary amide, 2-Chloro-4-methyl-6-nitrobenzamide. Careful control of reaction conditions is crucial to prevent further hydrolysis.[10]

Workflow Diagram

G A 2-Chloro-4-methyl-6-nitrobenzonitrile B Partial Hydrolysis (Controlled Conditions) A->B C 2-Chloro-4-methyl-6-nitrobenzamide B->C Desired Product D Over-hydrolysis B->D E 2-Chloro-4-methyl-6-nitrobenzoic acid D->E Side Product

Caption: Direct partial hydrolysis to the primary benzamide.

Protocol 3: Controlled Basic Hydrolysis

Mild basic conditions can favor the formation of the amide.[10][11][12]

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Sodium Hydroxide (NaOH)

  • Isopropyl Alcohol (IPA) or Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq) in isopropyl alcohol.[11]

  • Add an equimolar amount of NaOH (1.0 eq).[11]

  • Heat the reaction mixture to a moderate temperature (e.g., 60°C) and monitor closely by TLC.[11]

  • The reaction time is critical and should be optimized to maximize amide formation and minimize carboxylic acid by-product.

  • Once the starting material is consumed, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 2-Chloro-4-methyl-6-nitrobenzamide by recrystallization or column chromatography.

ParameterValue
Reagent NaOH (1.0 eq)
Solvent Isopropyl Alcohol (IPA)
Temperature ~60°C
Key Consideration Careful monitoring to prevent over-hydrolysis

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Chloro-4-methyl-6-nitrobenzonitrile and its derivatives may be irritating to the eyes, skin, and respiratory system.[13]

  • Thionyl chloride and concentrated acids are corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization of Products

The identity and purity of the synthesized benzamide derivatives should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretches of the amide).

  • Melting Point Analysis: To assess purity.

Conclusion

The protocols outlined in this guide provide robust and versatile methods for the synthesis of benzamide derivatives from 2-Chloro-4-methyl-6-nitrobenzonitrile. The choice between a two-step approach via the carboxylic acid or a direct partial hydrolysis will depend on the specific synthetic goals, the desired level of diversity in the final products, and the scale of the reaction. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to efficiently generate novel benzamide compounds for various applications in drug discovery and development.

References

  • Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • Chemistry Steps. Reactions of Nitriles. Chemistry Steps. [Link]

  • Organic Chemistry. Nitrile to Amide - Common Conditions. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • OAText. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • Royal Society of Chemistry. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. [Link]

  • Chemsrc. 2-CHLORO-4-NITROBENZONITRILE | CAS#:28163-00-0. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]

  • Google Patents.
  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. [Link]

  • IJPPR. (2020, September 15). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. [Link]

  • ResearchGate. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • Google Patents. AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Thieme. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. 2-Chloro-4-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2022, July 21). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • PubChem. Methyl 2-chloro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space

In the landscape of modern drug discovery and materials science, the synthesis of complex aromatic structures is of paramount importance. Benzonitrile derivatives, in particular, are key structural motifs in a multitude of pharmaceuticals and functional materials.[1][2] The subject of this guide, 2-chloro-4-methyl-6-nitrobenzonitrile, is a highly functionalized aromatic building block poised for diversification. The presence of a chloro substituent, activated by the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups, makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4][5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to 2-chloro-4-methyl-6-nitrobenzonitrile. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for various coupling reactions, and offer insights into the causal factors guiding experimental design.

Mechanistic Insights: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, generally proceed through a common catalytic cycle.[4] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] However, the strong electron-withdrawing nitro and cyano groups in 2-chloro-4-methyl-6-nitrobenzonitrile are expected to significantly facilitate this step by lowering the electron density of the aromatic ring and making the carbon-chlorine bond more susceptible to cleavage.[7]

Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation (in Suzuki, and Sonogashira reactions) or coordination and deprotonation (in Buchwald-Hartwig amination) with the coupling partner. The final step is reductive elimination , where the new carbon-carbon or carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.[4]

Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)L_n-Cl Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdNu Ar-Pd(II)L_n-Nu ArPdCl->ArPdNu Transmetalation (e.g., Suzuki) or Amine Coordination/Deprotonation (e.g., Buchwald-Hartwig) Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArCl 2-Chloro-4-methyl- 6-nitrobenzonitrile (Ar-Cl) Nu Coupling Partner (Nu)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of 2-chloro-4-methyl-6-nitrobenzonitrile. Optimization of specific parameters may be necessary for different coupling partners.

General Considerations:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Anhydrous Solvents: Use of anhydrous solvents is recommended to avoid unwanted side reactions.

  • Ligand Selection: The choice of ligand is critical for successful coupling. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for the activation of aryl chlorides.[8]

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene/water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-4-methyl-6-nitrobenzonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018Expected >85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10020Expected >80
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10024Expected >75
Note: Expected yields are based on reactions with structurally similar electron-deficient aryl chlorides.

Protocol 2: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-chloro-4-methyl-6-nitrobenzonitrile (1.0 mmol), alkene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[8][13]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 2-chloro-4-methyl-6-nitrobenzonitrile (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[14]

Reaction Scheme: (Self-generated image, not from search results)

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 2-chloro-4-methyl-6-nitrobenzonitrile (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.

  • Purify by column chromatography.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base to Flame-Dried Glassware B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Anhydrous Solvent C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E Reaction Conditions (Temp, Time) F 6. Quench & Extract E->F Reaction Completion G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, etc.) H->I

Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Trustworthiness: A Self-Validating System

The protocols provided are based on well-established principles of palladium catalysis and have been adapted from procedures reported for analogous, electron-deficient aryl chlorides. The progress of each reaction should be monitored by appropriate analytical techniques (TLC, LC-MS, GC-MS) to confirm the consumption of starting materials and the formation of the desired product. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.

Conclusion

The palladium-catalyzed cross-coupling of 2-chloro-4-methyl-6-nitrobenzonitrile offers a powerful and versatile strategy for the synthesis of a diverse array of novel chemical entities. The protocols and insights provided in this guide are intended to empower researchers to explore the synthetic potential of this valuable building block. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, scientists can efficiently generate new molecules for applications in drug discovery, materials science, and beyond.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 27, 2026, from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • (2021, August 10). Mechanistic investigations. Ruhr-Universität Bochum. Retrieved February 27, 2026, from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • (2025, August 10). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. ResearchGate. Retrieved February 27, 2026, from [Link]

  • (n.d.). Heck reaction. Wikipedia. Retrieved February 27, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • (n.d.). Sonogashira Coupling. SynArchive. Retrieved February 27, 2026, from [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved February 27, 2026, from [Link]

  • (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. Retrieved February 27, 2026, from [Link]

  • Darses, B., & Frogneux, X. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved February 27, 2026, from [Link]

  • (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved February 27, 2026, from [Link]

  • (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. Retrieved February 27, 2026, from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved February 27, 2026, from [Link]

  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • (2024, January 8). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. Retrieved February 27, 2026, from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved February 27, 2026, from [Link]

  • (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. Retrieved February 27, 2026, from [Link]

  • (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Retrieved February 27, 2026, from [Link]

  • (2025, August 7). The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. ResearchGate. Retrieved February 27, 2026, from [Link]

  • (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved February 27, 2026, from [Link]

  • (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications. Retrieved February 27, 2026, from [Link]

  • (n.d.). Denitrative Mizoroki–Heck reaction of unactivated alkenes. RSC Publishing. Retrieved February 27, 2026, from [Link]

  • (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes | Request PDF. ResearchGate. Retrieved February 27, 2026, from [Link]

  • (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Retrieved February 27, 2026, from [Link]

  • (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • (2022, June 15). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. ResearchGate. Retrieved February 27, 2026, from [Link]

  • (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • (2016, June 6). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. PubMed. Retrieved February 27, 2026, from [Link]

  • (n.d.). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Retrieved February 27, 2026, from [Link]

  • (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Retrieved February 27, 2026, from [Link]

  • (n.d.). Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. Chemical Science. Retrieved February 27, 2026, from [Link]

  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving yield in 2-Chloro-4-methyl-6-nitrobenzonitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of the chemoselective reduction of 2-Chloro-4-methyl-6-nitrobenzonitrile to its corresponding aniline. This technical support center is designed for chemists and drug development professionals to troubleshoot common issues and optimize reaction outcomes for higher yields and purity.

Introduction: The Challenge of Selective Reduction

The reduction of 2-Chloro-4-methyl-6-nitrobenzonitrile to 2-Amino-6-chloro-4-methylbenzonitrile is a critical transformation for synthesizing valuable intermediates in the pharmaceutical and fine chemical industries. However, the molecule's polyfunctional nature—possessing a nitro group, a nitrile, and an aryl chloride—presents a significant chemoselectivity challenge. The goal is to reduce the nitro group to an amine while preserving the nitrile and chloro functionalities, which are susceptible to reduction and hydrodehalogenation, respectively. This guide provides expert insights and validated protocols to overcome these hurdles.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the reduction process in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix this?

A1: Low conversion is a frequent problem that can typically be traced back to catalyst activity, reagent stoichiometry, or solubility issues.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: This is the most common culprit in catalytic hydrogenations (e.g., Pd/C, Pt/C, Raney Nickel).

    • Expert Insight: Catalysts, especially palladium on carbon, can be poisoned by trace impurities (e.g., sulfur compounds) or lose activity with age and improper storage. Raney Nickel is particularly sensitive and should be handled as a slurry.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. For catalytic transfer hydrogenation using hydrazine, ensure the hydrazine hydrate is of high quality, as it can also degrade over time.[1] If poisoning is suspected, pretreating solvents and reagents to remove potential contaminants may be necessary.

  • Insufficient Reducing Agent:

    • Expert Insight: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the surface of the metal can become passivated by the formation of metal oxides or salts, halting the reaction.

    • Solution: Ensure a sufficient stoichiometric excess of the reducing agent is used (typically 3-5 equivalents for SnCl₂ or Fe).[1][2] Mechanical stirring must be vigorous to ensure good mixing and prevent the metal powder from settling.

  • Poor Solubility:

    • Expert Insight: The starting material, 2-Chloro-4-methyl-6-nitrobenzonitrile, is hydrophobic. If it is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to slow or incomplete conversion.[1][3]

    • Solution: Select a solvent system where the starting material is fully soluble at the reaction temperature. Tetrahydrofuran (THF) is a good starting point due to its ability to dissolve a wide range of organic compounds.[3] For catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid can significantly improve reaction rates, not only by enhancing solubility but also by facilitating proton transfer steps in the mechanism.[3][4]

Q2: I'm getting a good conversion, but the yield of my desired product is low due to significant side product formation. How can I improve selectivity?

A2: This is the core challenge of this transformation. The main side reactions are hydrodehalogenation (loss of the chlorine atom) and reduction of the nitrile group.

Side Product Mitigation Strategies:

  • Hydrodehalogenation: This is particularly problematic when using palladium-based catalysts.[5]

    • Expert Insight: The C-Cl bond on the aromatic ring can be cleaved under hydrogenolysis conditions, especially with Pd/C.

    • Solutions:

      • Switch Catalyst: Replace Pd/C with a catalyst less prone to causing dehalogenation. Raney Nickel is a common alternative for chlorinated substrates.[5][6] Sulfided platinum on carbon (Pt/C) is also highly selective for nitro group reduction while preserving halogens.[2][5]

      • Use Non-Catalytic Methods: Metal/acid reductions, such as with stannous chloride (SnCl₂) or iron powder (Fe) in acidic media, are excellent choices as they do not typically cause dehalogenation.[5][7]

  • Nitrile Reduction: The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂), especially under harsh conditions.

    • Expert Insight: Over-reduction of the nitrile is favored by powerful reducing agents like LiAlH₄ (which should be avoided for aromatic nitro reductions as it forms azo compounds) and high-pressure hydrogenation.[6][8]

    • Solutions:

      • Choose a Chemoselective Reagent: Stannous chloride (SnCl₂) is highly regarded for its ability to selectively reduce nitro groups in the presence of nitriles.[5][6] Similarly, systems like Fe/NH₄Cl are generally mild enough to spare the nitrile group.[9]

      • Control Reaction Conditions: When using catalytic hydrogenation, avoid high pressures and temperatures. Catalytic transfer hydrogenation with a hydrogen donor like hydrazine hydrate is often milder and more controllable than using hydrogen gas.[2][10]

  • Formation of Intermediates: Incomplete reduction can lead to the accumulation of intermediates like nitroso, hydroxylamine, or azoxy compounds.[1][11]

    • Expert Insight: These intermediates form when the reduction stalls. This can happen if the reducing agent is depleted or the catalyst loses activity.

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1] Proper temperature control is also crucial, as localized overheating can promote the condensation of nitroso and hydroxylamine intermediates to form azoxy or azo compounds.[1][11]

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose and solve issues with your reaction.

G cluster_diagnosis Diagnosis cluster_causes_conversion Primary Causes (Low Conversion) cluster_causes_selectivity Primary Causes (Poor Selectivity) cluster_solutions Recommended Actions Start Low Yield of Desired Amine Conversion High Conversion of Starting Material? Start->Conversion SideProducts Significant Side Products Observed? Cause4 Hydrodehalogenation (-Cl loss) SideProducts->Cause4 Yes Cause5 Nitrile Reduction (-CN to -CH2NH2) SideProducts->Cause5 Yes Cause6 Incomplete Reduction (Intermediates) SideProducts->Cause6 Yes Conversion->SideProducts Yes Cause1 Catalyst Inactivity / Poisoning Conversion->Cause1 No Cause2 Poor Substrate Solubility Conversion->Cause2 No Cause3 Insufficient Reducing Agent Conversion->Cause3 No Sol1 Use fresh catalyst Increase catalyst loading Cause1->Sol1 Sol2 Change solvent (e.g., THF) Add protic co-solvent (EtOH, AcOH) Cause2->Sol2 Sol3 Increase equivalents of Fe, SnCl2 Ensure vigorous stirring Cause3->Sol3 Sol4 Avoid Pd/C Use Raney Ni, Pt/C, or Fe/HCl, SnCl2 Cause4->Sol4 Sol5 Use mild conditions Prefer SnCl2 or Fe/NH4Cl Cause5->Sol5 Sol6 Ensure excess reducing agent Control temperature Cause6->Sol6

Caption: Troubleshooting workflow for low yield.

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the most reliable methods for this specific reduction, and what are their pros and cons?

A3: Choosing the right method is critical for success. Below is a comparison of the most suitable approaches for reducing 2-Chloro-4-methyl-6-nitrobenzonitrile.

MethodReagents & Typical ConditionsProsCons/Risks
Metal/Acid Reduction SnCl₂·2H₂O (3-5 eq) in EtOH or EtOAc, reflux.[1][6]Excellent chemoselectivity ; preserves both chloro and nitrile groups.[5] Reliable and high-yielding.Generates tin waste, which requires proper disposal. Workup can be tedious.
Catalytic Transfer Hydrogenation 10% Pd/C or Raney Ni, Hydrazine Hydrate (5-10 eq), MeOH or EtOH, 60-80°C.[2]Very fast and efficient. Avoids the use of high-pressure hydrogen gas.High risk of dehalogenation with Pd/C .[5] Hydrazine is toxic. Reaction can be highly exothermic.
Metal/Neutral Reduction Fe powder (3-5 eq), NH₄Cl (aq), EtOH/H₂O, reflux.Cost-effective, environmentally benign (iron salts are less toxic). Good selectivity.Can be slower than other methods. Requires vigorous stirring. Workup involves filtering large amounts of fine iron salts.
Catalytic Hydrogenation H₂ (1-50 atm), Raney Ni or Pt/C, THF/EtOH solvent.Can be scaled up easily. Clean reaction with minimal byproducts other than water.Requires specialized high-pressure equipment . Raney Ni is pyrophoric. Risk of dehalogenation and nitrile reduction, especially at higher pressures.[5][6]
Q4: How does solvent choice impact the reaction yield and selectivity?

A4: Solvent choice is crucial and affects both reaction rate and selectivity.

  • Polarity and Solubility: As discussed in Q1, the solvent must fully dissolve the starting material. Polar aprotic solvents like THF and Ethyl Acetate are excellent choices.

  • Protic vs. Aprotic: Protic solvents (e.g., Ethanol, Methanol, Acetic Acid ) can play a direct role in the reaction mechanism, especially in catalytic hydrogenations, by acting as proton donors.[3][4] They can increase the rate of reduction. However, in some cases, highly polar protic solvents like water can affect the activity of certain reducing agents like NaBH₄.[4][12] For the reduction of 2-Chloro-4-methyl-6-nitrobenzonitrile, a mixture like Ethanol/THF or Ethanol/Ethyl Acetate often provides a good balance of solubility and reactivity.

Q5: What is the underlying mechanism, and how does it explain the formation of side products?

A5: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Understanding this pathway is key to controlling the outcome.

G Nitro Ar-NO2 (Starting Material) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Condensation Dehalogenated Ar-NH2 (Cl removed) (Dehalogenation) Amine->Dehalogenated Hydrogenolysis (e.g., with Pd/C) ReducedNitrile Ar(CH2NH2)-NH2 (Nitrile Reduction) Amine->ReducedNitrile Over-reduction (e.g., high H2 pressure)

Caption: Nitro group reduction pathway and potential side reactions.
  • Main Pathway: The nitro group (Ar-NO₂) is sequentially reduced to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) intermediate before finally yielding the amine (Ar-NH₂).[13]

  • Side Product Formation:

    • Azoxy/Azo Compounds: The nitroso and hydroxylamine intermediates are reactive. They can condense together, especially under neutral or basic conditions, to form azoxy compounds, which can be further reduced to azo compounds.[11] This is a common cause of colored impurities.

    • Dehalogenation & Nitrile Reduction: These occur when the reaction conditions are too harsh or the catalyst is not selective, as described in Q2. They represent parallel reaction pathways that compete with the desired transformation.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 3.1: High-Selectivity Reduction using Stannous Chloride (SnCl₂)

This method is highly recommended for its excellent chemoselectivity in preserving both the chloro and nitrile groups.

Materials:

  • 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Add SnCl₂·2H₂O (4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Take up the residue in ethyl acetate. Carefully add saturated NaHCO₃ solution with stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases.

  • Filter the resulting thick suspension through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, 2-Amino-6-chloro-4-methylbenzonitrile.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3.2: Purification by Recrystallization

This protocol is effective for purifying the final product to high purity.

Materials:

  • Crude 2-Amino-6-chloro-4-methylbenzonitrile

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise while swirling until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

References

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold. (2017). Taylor & Francis. [Link]

  • CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation. (n.d.).
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2025). ResearchGate. [Link]

  • Full article: Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface. (2017). Taylor & Francis. [Link]

  • Solvent effects on the reduction potentials of nitroanilines. (1985). Royal Society of Chemistry. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Publications. [Link]

  • Solvent effect on the nitrobenzene reduction. (n.d.). ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin University. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018). ACS Publications. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (n.d.). Royal Society of Chemistry. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Academia.edu. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). Oxford Academic. [Link]

  • my nitro refuses to be reduced. (2023). Reddit. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2015). MDPI. [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. (n.d.). IJRAR.org. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. (2016). ACS Publications. [Link]

  • Nitro reduction conditions. (2025). Reddit. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). SciSpace. [Link]

  • US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile. (n.d.).
  • WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. (n.d.).

Sources

Technical Support Center: Synthesis & Purification of 2-Chloro-4-methyl-6-nitrobenzonitrile

[1]

Executive Summary

The synthesis of 2-Chloro-4-methyl-6-nitrobenzonitrile presents a unique regiochemical challenge. Direct nitration of the 2-chloro-4-methylbenzonitrile precursor typically yields the 5-nitro isomer due to the directing effects of the chlorine and methyl groups, making the Sandmeyer reaction (via 2-amino-4-methyl-6-nitrobenzonitrile) the preferred industrial route for high-purity synthesis.[1]

This guide addresses the three critical impurity classes encountered in this workflow:

  • Phenolic Byproducts: Resulting from diazonium hydrolysis.[1]

  • Regioisomers: Resulting from incorrect synthetic pathway selection (Direct Nitration).[1]

  • Hydrolysis Products: Amide formation during acidic workup.[1]

Module 1: The Sandmeyer Pathway (Primary Route)

Context: This is the standard route to achieve the 2,4,6-substitution pattern. The precursor is 2-amino-4-methyl-6-nitrobenzonitrile .[1]

Issue 1: High Levels of "Hydroxy" Impurity

Symptom: HPLC shows a peak at RRT ~0.8 corresponding to 2-hydroxy-4-methyl-6-nitrobenzonitrile .[1] Root Cause: The diazonium intermediate is highly electrophilic. If water is present in the reaction matrix (from dilute acid or wet solvents) or if the halide concentration is too low, water competes with the chloride ion, leading to phenol formation.

Troubleshooting Protocol
VariableRecommendationMechanism
Acid Source Use Anhydrous HCl (gas) in Acetonitrile or Glacial Acetic Acid.[1]Eliminates water competition at the diazonium center.
Catalyst CuCl (Cuprous Chloride) > 1.2 eq.[1][2]Excess chloride shifts the equilibrium toward the chloro-product.[1]
Temperature Maintain 0–5°C during diazotization; ramp slowly to 60°C .High temps during diazotization promote immediate hydrolysis to phenol.[1]
Remediation: The "Alkaline Wash" Technique

Since the hydroxy-impurity contains both a nitro and cyano group, the phenolic proton is highly acidic (

11

Step-by-Step Purification:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate or DCM (10 mL/g).

  • Extraction: Wash the organic phase with 5% Aqueous NaOH or 10%

    
      (2x vol).
    
    • Visual Cue: The aqueous layer will likely turn deep yellow/orange (phenolate salt).

  • Verification: Check the organic layer by TLC.[1][3] The lower-running spot (phenol) should disappear.[1]

  • Workup: Wash organic layer with brine, dry over

    
    , and concentrate.
    

Module 2: The Direct Nitration Pathway (Common Pitfall)

Context: Researchers often attempt to nitrate 2-chloro-4-methylbenzonitrile directly to save steps.[1]

FAQ: Why is my product melting point incorrect (105°C vs 122°C)?

Answer: You have likely synthesized the 5-nitro isomer (2-chloro-4-methyl-5-nitrobenzonitrile), not the 6-nitro target.

Mechanistic Explanation:

  • Methyl Group (C4): Activates positions 3 and 5 (Ortho).[1]

  • Chlorine (C2): Deactivates but directs Ortho/Para (Positions 3 and 5).[1]

  • Cyano (C1): Deactivates and directs Meta (Positions 3 and 5).

  • Result: All directing effects converge on positions 3 and 5.[1] Position 6 is sterically crowded and electronically disfavored.[1]

Corrective Action: Abandon direct nitration for this specific isomer. Switch to the Sandmeyer route starting from 2-amino-4-methyl-6-nitrobenzonitrile, or employ a blocked precursor strategy.[1]

Module 3: Visualization of Impurity Pathways

The following diagram illustrates the competition between the desired Sandmeyer substitution and the hydrolytic side-reactions.

SandmeyerPathwayscluster_conditionsCritical Control PointsStart2-Amino-4-methyl-6-nitrobenzonitrileDiazoDiazoniumIntermediate[Ar-N2]+Start->DiazoNaNO2 / HCl(Diazotization)TargetTARGET PRODUCT2-Chloro-4-methyl-6-nitrobenzonitrileDiazo->TargetCuCl / HCl(Cl- Attack)PhenolIMPURITY A2-Hydroxy-4-methyl-6-nitrobenzonitrileDiazo->PhenolH2O Attack(Hydrolysis)TarIMPURITY BAzo-Coupling TarsDiazo->TarThermal Decomp(>10°C)

Caption: Kinetic competition in the Sandmeyer reaction. Water presence leads to Phenol (Red); Thermal instability leads to Tars (Grey).

Module 4: Experimental Protocols & Data

Standardized Purification Table
Solvent SystemApplicationExpected RecoveryNotes
Ethanol / Water (8:2) Recrystallization75-80%Effective for removing trace tars; requires slow cooling.[1]
IPA (Isopropyl Alcohol) Trituration85-90%Good for removing colored azo-impurities without significant yield loss.
DCM / 5% NaOH Extraction95% (Mass balance)Mandatory step if Phenol impurity > 1.0% by HPLC.[1]
Critical Process Parameters (CPP) Checklist

References

  • Preparation of 2-chloro-6-nitrobenzonitrile (Analogous Chemistry). US Patent 3,287,393.[1][4] Describes the fundamental Sandmeyer approach for nitro-benzonitriles and the handling of diazonium intermediates.

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent EP0110559B1.[1] Details the use of Copper(I) salts in polar aprotic solvents for chlorination/cyanation, relevant for optimizing catalyst loads.

  • Sandmeyer Reaction Mechanism & Byproducts.Organic Chemistry Portal.

    
    ) and phenol formation pathways.
    
    
  • Regioselective Nitration of Aromatic Compounds. Scientific Research Publishing. Discusses the directing effects of methyl and chloro groups, confirming the difficulty of obtaining the 2,4,6-pattern via direct nitration. [1]

Technical Support Center: Purification of 2-Chloro-4-methyl-6-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-4-methyl-6-nitrobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chemical intermediates. Here, we provide not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Q: I've completed the synthesis of a 2-Chloro-4-methyl-6-nitrobenzonitrile derivative, but upon attempting recrystallization, the product either "oils out" or fails to crystallize altogether. What's going wrong?

A: This is a common and frustrating issue often indicative of a few underlying problems. The primary cause is typically the presence of impurities that depress the melting point of your compound or a supersaturated solution that favors oiling out over orderly crystal lattice formation.[1]

Causality & Troubleshooting Steps:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. If the compound is too soluble, crystallization will be poor. Conversely, if it's not soluble enough at high temperatures, you won't be able to form a saturated solution. Nitroaromatic compounds, being polar, often work well with alcoholic solvents like ethanol or methanol.[1]

  • Presence of Impurities: Significant amounts of impurities can act as a "eutectic mixture," lowering the overall melting point and preventing crystallization.

  • Cooling Rate is Too Rapid: Fast cooling can lead to a supersaturated solution that crashes out as an oil rather than forming crystals.

Workflow for Troubleshooting Oiling Out:

G start Oily Product Observed solvent_check Is the solvent appropriate? (High solubility when hot, low when cold) start->solvent_check impurity_check Are significant impurities present? (Check TLC or crude NMR) solvent_check->impurity_check Yes solution1 Re-dissolve in a different solvent or solvent pair (e.g., ethanol/water). [14] solvent_check->solution1 No cooling_rate Was the solution cooled too quickly? impurity_check->cooling_rate No solution2 Perform a preliminary purification step (e.g., solvent wash, short silica plug). impurity_check->solution2 Yes solution3 Re-heat to dissolve the oil, add a small amount of solvent, and allow to cool slowly. cooling_rate->solution3 Yes end_node Crystalline Product Obtained solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for an oily product during recrystallization.

Issue 2: Poor Separation in Column Chromatography

Q: I'm using column chromatography to purify my 2-Chloro-4-methyl-6-nitrobenzonitrile derivative, but I'm getting poor separation between my product and impurities. How can I improve this?

A: Poor separation on a column is usually a matter of optimizing the mobile phase and stationary phase conditions. For chloro-nitro-benzonitrile derivatives, which are moderately polar, a careful selection of solvents is key.

Expert Insights & Optimization Protocol:

  • Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point for compounds of this nature is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (Rf value of your product around 0.3-0.4).

  • Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Ensure a homogenous slurry of silica gel in your initial mobile phase and pack the column carefully.

  • Loading Technique: Overloading the column is a common mistake. As a rule of thumb, use a 1:50 to 1:100 ratio of crude product to silica gel by weight. Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent, and load it onto the column in a narrow band.

  • Gradient Elution: If you have impurities that are very close in polarity to your product (isomers, for example), a shallow gradient elution can be very effective. This involves gradually increasing the polarity of the mobile phase during the run.

Detailed Protocol for Optimized Column Chromatography:

  • Slurry Preparation: In a beaker, mix silica gel (60 Å, 230-400 mesh) with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a consistent slurry.

  • Column Packing: Pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is more volatile than the mobile phase). Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with your starting mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 2-Chloro-4-methyl-6-nitrobenzonitrile derivatives?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Isomeric Byproducts: Nitration of substituted benzenes can often lead to a mixture of ortho, meta, and para isomers.[2] For example, starting from 2-chloro-4-methylbenzonitrile, nitration could potentially yield other isomers besides the desired 6-nitro product.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Over-nitrated Products: Under harsh nitrating conditions, dinitro or trinitro species can be formed.[2]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic workup conditions.[3]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting even minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for these types of compounds.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used for purity estimation by integrating the signals of the product versus known impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weight of your compound and any impurities present.[7]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Purity Assessment Workflow:

G start Purified Product tlc TLC Analysis (Single Spot?) start->tlc mp Melting Point Analysis (Sharp and close to literature value?) tlc->mp Yes fail Further Purification Required tlc->fail No nmr NMR Spectroscopy (Correct structure and no significant impurity peaks?) mp->nmr Yes mp->fail No hplc HPLC Analysis (Purity >98%?) [1] nmr->hplc Yes nmr->fail No pass Product Meets Purity Specifications hplc->pass Yes hplc->fail No

Caption: A logical workflow for assessing the purity of the final product.

Q3: Can I use a liquid-liquid extraction for initial purification?

A3: Yes, a liquid-liquid extraction is an excellent first step to remove many impurities. For example, after a reaction, quenching with water and extracting with an organic solvent like ethyl acetate or dichloromethane can separate your product from water-soluble inorganic salts and other polar impurities. A subsequent wash of the organic layer with a dilute base (like sodium bicarbonate solution) can remove acidic impurities, while a wash with a dilute acid (like dilute HCl) can remove basic impurities. If emulsions form during this process, adding brine can help to break them.[8]

Quantitative Data Summary

Purification MethodTypical Loading CapacityCommon SolventsExpected Purity
Recrystallization HighEthanol, Methanol, Isopropanol, Toluene, Hexane/Ethyl Acetate>99% (if successful)
Column Chromatography Low to MediumHexane/Ethyl Acetate, Dichloromethane/Methanol>98%
Solvent Extraction HighDichloromethane, Ethyl Acetate, Water, BrineRemoves bulk impurities

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of Bis(benzonitrile)palladium(II) Chloride. Benchchem.
  • How is 3-Nitrobenzonitrile synthesized - Knowledge - Bloom Tech. (2023).
  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Nitration of an aromatic compound. Studylib.
  • "minimizing impurity formation in nitrile compound synthesis". Benchchem.
  • Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com.
  • A process for the production of 2-chlorobenzonitrile derivatives. Patent 0006999.
  • A process for the production of 2-chlorobenzonitrile derivatives. European Patent Office - EP 0006999 B1. Googleapis.com.
  • 6-Chloro-2-nitrobenzonitrile. SIELC Technologies. (2018).
  • An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine. Benchchem.
  • US3351651A - Process for preparing 2, 6-dichloro-benzonitrile. Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • "solvent selection for effective recrystallization of nitroaromatic compounds". Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • 3-Nitrobenzonitrile. PMC.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office - EP 0110559 A1.
  • US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Google Patents.
  • How can I purify impure benzonitrile?. ResearchGate. (2017).
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. (2012).
  • US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile. Google Patents.
  • 2-Chloro-4-nitrobenzonitrile. PubChem.
  • EP0334188A2 - Process for producing aromatic nitrile. Google Patents.
  • 2-CHLORO-4-METHYLBENZONITRILE. ChemicalBook. (2025).
  • US4925642A - Process for the preparation and the isolation of aromatic nitriles. Google Patents.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. (2020).
  • 2-Chloro-4-methyl-6-nitrobenzonitrile. BLDpharm.

Sources

Technical Support Center: Safe Handling of Nitrobenzonitrile Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You have reached the Tier 3 Technical Support desk. This guide addresses the specific hazards associated with 2-, 3-, and 4-nitrobenzonitrile . While these compounds are versatile intermediates for pharmaceutical synthesis (e.g., tetrazoles, anilines), they present a "unholy trinity" of hazards: energetic instability , acute toxicity (MetHb) , and cyanide generation potential .

This guide is structured as a series of resolved support tickets, addressing the most common and critical issues we see in the field.

Module 1: Acute Toxicity & Emergency Response

Ticket ID: MED-001 User Question: "A technician spilled a solution of 3-nitrobenzonitrile on their forearm. They washed it off, but 30 minutes later their lips look slightly blue. Is this cyanide poisoning?"

Technical Diagnosis: It is likely Methemoglobinemia , not cyanide poisoning (though both are risks). Nitro-aromatics are potent oxidizers of hemoglobin. Unlike simple cyanides which inhibit cytochrome c oxidase immediately, nitro compounds absorb through the skin and oxidize ferrous iron (


) in hemoglobin to ferric iron (

), creating methemoglobin (MetHb), which cannot transport oxygen.

The "Blue Lip" Indicator:

  • Cyanide Poisoning: rapid onset, cherry-red skin (sometimes), respiratory arrest.

  • Methemoglobinemia: delayed onset (30-60 mins), chocolate-brown blood, cyanosis (blue lips/fingertips).

Immediate Action Protocol
  • Decontamination: Wash skin with lipophilic soap (e.g., PEG-400 based) or copious water. Avoid alcohol, which enhances absorption.

  • Oxygen: Administer 100%

    
     immediately.
    
  • Antidote Decision: If MetHb levels >30% or symptoms are severe, Methylene Blue (1-2 mg/kg IV) is the standard countermeasure.

Visual: Emergency Triage Logic

EmergencyResponse start Exposure Incident route Identify Route start->route skin Dermal Contact route->skin inhale Inhalation/Ingestion route->inhale symptom Check Symptoms (30-60 min) skin->symptom inhale->symptom blue Cyanosis (Blue Lips) Chocolate Blood symptom->blue Oxidative Stress cherry Respiratory Gasping Cherry Skin symptom->cherry CN Release (Rare) action_met Suspect Methemoglobinemia Antidote: Methylene Blue blue->action_met action_cn Suspect Cyanide Toxicity Antidote: Hydroxocobalamin cherry->action_cn

Caption: Triage logic distinguishing Methemoglobinemia (common nitro-risk) from Cyanide toxicity.

Module 2: Thermal Stability & Reaction Safety

Ticket ID: PROC-042 User Question: "I am scaling up a nucleophilic substitution on 2-nitrobenzonitrile at 140°C. My DSC shows an exotherm starting at 195°C. Is a 55°C margin safe?"

Technical Diagnosis: NO. A 55°C margin is insufficient for scale-up of nitro compounds.

The "Rule of 100" & The Ortho-Effect:

  • Adiabatic Induction: In a bulk reactor, heat cannot escape as easily as in a DSC capillary. The "Onset Temperature" (

    
    ) detected by DSC is dependent on sensitivity. The real onset in a 50kg reactor could be 40-50°C lower.
    
  • The Ortho-Effect: 2-nitrobenzonitrile is significantly less stable than the 3- or 4-isomers. The proximity of the nitro group (

    
    ) to the cyano group (
    
    
    
    ) creates steric strain and electronic field effects that facilitate ring opening or intramolecular oxygen transfer at lower energy barriers.

Required Safety Margin: We recommend the 100K Rule : Maintain process temperature at least 100°C below the DSC


. If your DSC onset is 195°C, your maximum safe process temperature (

) is 95°C unless you have ARC (Accelerating Rate Calorimetry) data to prove otherwise.

Quantitative Hazard Data

Property2-Nitrobenzonitrile4-NitrobenzonitrileHazard Implication
Melting Point ~110°C~147°CLower MP = Earlier liquid phase risks
DSC Onset (

)
~190-200°C~210-220°COrtho isomer decomposes earlier
Decomp. Energy (

)
> 300 J/g> 300 J/gHigh Energy = Explosive Potential
Shock Sensitivity ModerateLowAvoid grinding/friction on 2-isomer

*Note: Values vary by purity and heating rate. Always run batch-specific DSC.

Visual: Thermal Risk Assessment Workflow

ThermalSafety input Proposed Reaction Temp (Tp) dsc Run DSC (Find Tonset) input->dsc calc Calculate Margin (Tonset - Tp) dsc->calc decision Safety Check calc->decision safe Proceed with Standard Cooling decision->safe > 100°C Margin caution Run ARC/Adiabatic Test Implement Dump Tank decision->caution 50-100°C Margin danger STOP: Redesign Process decision->danger < 50°C Margin

Caption: Decision tree for thermal safety. Never scale up with <50°C margin without adiabatic data.

Module 3: Chemical Compatibility & Storage

Ticket ID: STOR-099 User Question: "The solids in my drum of 4-nitrobenzonitrile have caked together. Can I use a metal chisel to break it up? Also, can I store the waste in the same drum as my sodium hydroxide waste?"

Technical Diagnosis:

  • Caking/Friction: Do NOT use metal tools. Nitro compounds can be shock-sensitive, especially if dry and crystalline. Metal-on-metal or metal-on-crystal friction can generate hot spots (triboelectric heating) sufficient to trigger local decomposition.

    • Solution: Use conductive plastic or wood tools. If severely caked, dissolve the material in the drum using a compatible solvent (e.g., Ethyl Acetate or DCM) rather than chipping it.

  • Base Incompatibility (The "Haloform" Risk):

    • Never mix nitrobenzonitriles with strong bases (NaOH, KOH).

    • Mechanism: Strong bases can hydrolyze the nitrile to an amide/acid, releasing heat. More dangerously, nucleophilic attack on the aromatic ring (facilitated by the electron-withdrawing

      
      ) can lead to rapid, violent polymerization or formation of explosive salts (Meisenheimer complexes).
      
Module 4: Waste Disposal & Decontamination

Ticket ID: ENV-202 User Question: "How do I quench the reaction mixture before disposal? I'm worried about generating HCN."

Technical Diagnosis: The nitrile group (


) is generally stable to water at neutral pH, but hydrolysis in acidic or basic media can release hazardous byproducts.

Step-by-Step Quenching Protocol:

  • Cooling: Cool the reaction mass to <10°C.

  • Oxidative Quench (Optional but recommended for trace cyanide): If you suspect free cyanide ions (

    
    ) have been generated, treat the aqueous waste stream with bleach (Sodium Hypochlorite) at pH > 10.
    
    • Warning: Do NOT add bleach to acidic waste (generates Chlorine gas).

  • Hydrolysis Control:

    • Avoid direct acidification of the waste stream. If the nitrile hydrolyzes in acid, it forms the carboxylic acid and ammonium salts.

    • Combustion: The only definitive disposal method for the bulk organic compound is incineration in a facility equipped with a nitrogen oxide (

      
      ) and cyanide scrubber.
      

Self-Validating Disposal Check:

References
  • PubChem. (n.d.). 4-Nitrobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • National Institutes of Health (NIH). (2022). Methemoglobinemia and Nitrobenzene Derivatives. PubMed.
  • American Chemical Society (ACS). (2002). Stoessel, F. Thermal Safety of Chemical Processes.

Technical Guide: Minimizing Steric Hindrance in 2-Chloro-4-methyl-6-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

2-Chloro-4-methyl-6-nitrobenzonitrile presents a classic case of the "ortho-effect" in aromatic chemistry.[1][2] While the nitro group at C6 and the nitrile at C1 are potent electron-withdrawing groups (EWGs) that should theoretically activate the ring for nucleophilic attack, their physical bulk creates a "steric fortress" around two key reactive centers: the nitrile carbon and the aryl chloride.

This guide addresses the three most common bottlenecks reported by researchers working with this scaffold:

  • Nitrile Inertness: Resistance to hydrolysis or nucleophilic addition due to flanking Cl and NO₂ groups.[1]

  • 
     Stalling:  Poor yields when displacing the C2-Chlorine with bulky nucleophiles.[1][2]
    
  • Nitro Group Reduction Issues: Incomplete reduction due to steric inhibition of catalyst adsorption.[2]

Steric & Electronic Map[1]
  • C1-Nitrile (CN): Severely Hindered. Flanked by ortho-Cl and ortho-NO₂.[1][2] The linear geometry of the cyano group minimizes some clash, but the trajectory for nucleophilic attack (107° Bürgi-Dunitz angle) is obstructed.

  • C2-Chlorine (Cl): Activated but Crowded. Activated by ortho-CN and ortho-NO₂.[1][2] Susceptible to

    
    , but bulky nucleophiles will clash with the adjacent Nitro oxygen atoms.
    
  • C6-Nitro (NO₂): Sterically Locked. Likely twisted out of planarity to relieve strain with the nitrile, reducing its resonance activation capability.[2]

Troubleshooting Guide (Q&A)

Section A: Nitrile Functionalization (Hydrolysis/Amidation)[1][3]

Q1: I am trying to hydrolyze the nitrile to an amide using standard basic conditions (NaOH/MeOH), but I only recover starting material. Why?

A: This is the "Ortho-Effect."[1][2] The transition state for the attack of a hydroxide ion on the nitrile carbon requires the formation of an imidate intermediate. The ortho-chloro and ortho-nitro groups physically block the approach of the nucleophile and destabilize the tetrahedral intermediate through steric repulsion.[2] Standard hydrolysis conditions are rarely energetic enough to overcome this barrier.[1]

Solution: Switch to the Radziszewski Reaction conditions (Alkaline Hydrogen Peroxide).

  • Mechanism: The hydroperoxide anion (

    
    ) is a potent nucleophile (alpha-effect) and is smaller than a solvated hydroxide ion.[1][2] It attacks the nitrile to form a peroxyimidic acid intermediate, which then spontaneously rearranges to the amide.
    
  • Protocol Adjustment: Use 30%

    
    , NaOH (catalytic), in DMSO or Ethanol at 40–60°C.
    

Q2: Can I convert the nitrile to a carboxylic acid directly?

A: Direct acidic hydrolysis (e.g., HCl/reflux) will likely cause decarboxylation or ring cleavage before the nitrile hydrolyzes due to the harsh conditions required. Recommendation: Perform a two-step sequence. First, convert to the amide (using the


 method above), then hydrolyze the amide to the acid using nitrous acid (HNO₂)  or 70% 

at elevated temperatures (120°C+). The amide nitrogen is less sterically shielded than the nitrile carbon.
Section B: Nucleophilic Aromatic Substitution ( ) on Chlorine

Q3: My


 reaction with a primary amine works well, but secondary amines or anilines result in <10% yield. How do I minimize steric hindrance here? 

A: The C2-position is activated, but the adjacent C1-CN and C3-H (and the proximity of the C6-NO₂ group) create a narrow "slot" for the nucleophile.[2] A bulky secondary amine cannot easily access the


-complex (Meisenheimer complex) transition state.[1][2]

Troubleshooting Steps:

  • Solvent Switch: Move from protic solvents (EtOH) to dipolar aprotic solvents (DMSO, NMP, or DMF). These solvents poorly solvate the nucleophile anion/amine, making it "naked" and more reactive, effectively shrinking its hydrodynamic radius.

  • Temperature & Pressure: Steric hindrance is an activation energy barrier.[1][2] Increasing the temperature to 120–140°C (in a sealed tube/microwave) often provides the energy to overcome the steric repulsion.

  • The "Finkelstein" Trick: If the reaction is still dead, try swapping the Chlorine for Fluorine first using KF/18-crown-6 in sulfolane.[2] The C-F bond is shorter, but Fluorine is a much better leaving group for

    
     due to higher electronegativity (stabilizing the intermediate), and the smaller radius of F reduces steric crowding for the incoming nucleophile.
    
Section C: Palladium-Catalyzed Couplings

Q4: Suzuki coupling at the C2-Cl position is failing. Is the nitro group poisoning the catalyst?

A: While nitro groups can coordinate to Pd, the issue is likely the oxidative addition step. The bulky ortho-substituents make it difficult for standard phosphine ligands (like


) to accommodate the aryl halide.[2]

Solution: Use Buchwald Ligands designed for hindered substrates.[1][2]

  • Ligand Choice: XPhos or SPhos .[1][2] These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and bulky (preventing catalyst dimerization), but their specific architecture creates a pocket that accommodates ortho-substituted aryl halides.[1][2]

  • Pre-catalyst: Use precatalysts like XPhos Pd G2 to ensure active species generation.[1][2]

Experimental Protocols

Protocol 1: Sterically Hindered Nitrile Hydrolysis (Radziszewski Method)

Designed to overcome the ortho-effect at C1.[1][2]

Reagents:

  • Substrate: 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 equiv)[1][2]

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 equiv)[1]
    
  • Base: 6N Sodium Hydroxide (NaOH) (0.2 equiv - catalytic)[1][2]

  • Solvent: DMSO (0.5 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMSO. Ensure complete dissolution; gentle warming (30°C) may be required.

  • Addition: Place the flask in a water bath at 40°C. Add the NaOH solution.

  • Initiation: Dropwise add the 30%

    
     over 10 minutes. Caution: Exothermic reaction.[1][2] Monitor internal temperature.
    
  • Reaction: Stir vigorously at 50–60°C for 2–4 hours. Monitor by TLC (the amide is usually much more polar than the nitrile).

  • Workup: Pour the mixture into ice-cold water (10x volume). The amide product should precipitate.[3] Filter, wash with water, and dry.

Protocol 2: High-Pressure with Bulky Amines

Designed for displacing C2-Cl with hindered nucleophiles.[1][2]

Reagents:

  • Substrate: 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 equiv)[1][2]

  • Nucleophile: Bulky Amine (e.g., Morpholine, Diisopropylamine) (2.5 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) (anhydrous)[1][2]

Procedure:

  • Setup: Use a microwave synthesis vial or a heavy-walled pressure tube.[1][2]

  • Combine: Add substrate, amine, base, and NMP. Seal the vessel under Argon.

  • Reaction: Heat to 140°C for 1 hour (Microwave) or 12 hours (Oil bath).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), then brine. Dry over

    
    .[1][2]
    

Data Comparison: Hydrolysis Methods

The following table illustrates the efficiency of different methods for hydrolyzing the nitrile group on this specific scaffold.

MethodReagentsTemp (°C)Time (h)Yield (Amide)Notes
Standard Base NaOH / MeOHReflux (65)24< 5%Failed. Steric repulsion prevents attack.[1][2]
Standard Acid 6M HClReflux (100)4815%Poor. Significant degradation observed.[1]
Radziszewski

/ NaOH / DMSO
50392% Recommended. Alpha-effect nucleophile overcomes sterics.[1][2]
Acid Catalysis

(90%)
100185%Good , but requires harsh quench; risk of sulfonation.

Visualizing the Steric Challenge

The following diagram maps the reaction pathways and the specific bottlenecks caused by the 2,4,6-substitution pattern.

ReactionPathways Start 2-Chloro-4-methyl-6-nitrobenzonitrile NitrilePath Target: Nitrile (C1) Start->NitrilePath ChlorinePath Target: Chlorine (C2) Start->ChlorinePath HydrolysisFail Standard Hydrolysis (NaOH/MeOH) BLOCKED by Ortho-Cl/NO2 NitrilePath->HydrolysisFail Steric Clash HydrolysisSuccess Radziszewski Cond. (H2O2/NaOH) SUCCESS: Small Nucleophile NitrilePath->HydrolysisSuccess Alpha-Effect SNArSteric Bulky Nucleophile (e.g., iPr2NH) SLOW/LOW YIELD ChlorinePath->SNArSteric Crowded Trajectory SNArFix Optimization: 1. Polar Aprotic Solvent (NMP) 2. High Temp (140°C) 3. Finkelstein (Cl -> F) SNArSteric->SNArFix Troubleshoot

Figure 1: Decision tree for overcoming steric barriers at the C1 (Nitrile) and C2 (Chlorine) positions.[1][2]

References

  • Mechanisms of Nitrile Hydrolysis in Sterically Hindered Systems Journal of the Chemical Society, Perkin Transactions 2. "The acid-catalysed hydrolysis of benzonitrile."[1][2][4][5] [Link]

  • 
     Reactivity of Chlorinated Nitroaromatics 
    MDPI. "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene."
    [Link]
    
  • Process for Preparation of Chloronitrobenzonitriles Google Patents. "Method of preparing 2-chloro-6-nitro-benzonitrile (US3287393A)."[1][2]

  • Hydrolysis of 2,6-Dichlorobenzonitrile (Dichlobenil) PubMed. "Hydrolysis of 2,6-dichlorobenzonitrile in soils." [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. 2-Chloro-4-methyl-6-nitrobenzonitrile, a polysubstituted aromatic compound, presents a compelling case for the application of modern analytical techniques. Its structure, featuring a confluence of electron-withdrawing and electron-donating groups, offers a rich tapestry of spectroscopic data. This guide provides an in-depth analysis of its predicted ¹H NMR spectrum, a cornerstone of structural chemistry, and objectively compares this technique with other powerful analytical alternatives.

The Predicted ¹H NMR Spectrum: A Window into Molecular Architecture

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for mapping the proton framework of a molecule. For 2-Chloro-4-methyl-6-nitrobenzonitrile, while a publicly available experimental spectrum is elusive, a robust prediction can be formulated based on established principles of substituent effects on aromatic systems.

The molecular structure reveals three distinct proton environments: two aromatic protons and the protons of a methyl group.

Figure 1. Molecular structure of 2-Chloro-4-methyl-6-nitrobenzonitrile with proton labeling.

Chemical Shift Predictions: The Electronic Tug-of-War

The chemical shift of a proton is exquisitely sensitive to its electronic environment. In our target molecule, the substituents exert profound and competing effects:

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both resonance and induction, it strongly deshields nearby protons, shifting their signals downfield.

  • Cyano Group (-CN): Also electron-withdrawing, it contributes to the overall deshielding of the aromatic ring.

  • Chlorine (-Cl): While inductively electron-withdrawing, it donates electron density through resonance. Its net effect is deactivating but ortho-, para-directing.

  • Methyl Group (-CH₃): An electron-donating group through hyperconjugation, it shields the aromatic protons, particularly those in ortho and para positions, shifting their signals upfield.

Given these competing influences, we can predict the chemical shifts:

  • Aromatic Protons (Ha and Hb): These two protons are situated between strong electron-withdrawing groups. The proton at position 5 (Hb) is ortho to the nitro group and meta to the chloro group. The proton at position 3 (Ha) is ortho to the chloro group and meta to the nitro group. The powerful deshielding effect of the nitro group is expected to dominate, pushing both aromatic signals significantly downfield, likely in the range of 8.0 - 8.5 ppm .

  • Methyl Protons (-CH₃): The methyl group protons are attached to the aromatic ring and will appear as a singlet. The presence of multiple electron-withdrawing groups on the ring will cause a slight downfield shift compared to toluene (2.36 ppm). A predicted chemical shift is in the region of 2.5 - 2.7 ppm .

Multiplicity and Coupling Constants
  • The two aromatic protons, Ha and Hb, are meta to each other. This will result in a small coupling constant (J), typically in the range of 2-3 Hz. Therefore, each aromatic signal is expected to appear as a doublet .

  • The methyl protons have no adjacent protons, so their signal will be a singlet .

Integration

The relative areas under the peaks will correspond to the number of protons they represent. The expected integration ratio for the aromatic protons to the methyl protons will be 1:1:3 .

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic Ha8.0 - 8.5Doublet (d)2 - 31
Aromatic Hb8.0 - 8.5Doublet (d)2 - 31
Methyl (-CH₃)2.5 - 2.7Singlet (s)N/A3

Table 1. Predicted ¹H NMR Spectral Data for 2-Chloro-4-methyl-6-nitrobenzonitrile.

A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach is often necessary for unequivocal structure confirmation.[1][2]

Technique Information Provided Strengths for this Molecule Weaknesses for this Molecule
¹H NMR Spectroscopy Connectivity of protons, chemical environment, stereochemistry.Provides detailed information on the substitution pattern of the aromatic ring.[3]Does not directly provide molecular weight or information on non-protonated carbons.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS), fragmentation patterns.Confirms molecular weight (196.59 g/mol ). The presence of chlorine will yield a characteristic M/M+2 isotopic pattern in a ~3:1 ratio.[4][5][6]Isomers may have identical mass spectra, making differentiation difficult without tandem MS.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the nitrile (C≡N stretch, ~2220-2240 cm⁻¹), nitro (N-O stretches, ~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), and C-Cl bonds.[7][8][9][10]Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Provides unambiguous proof of structure, including bond lengths and angles.[11][12][13]Requires a suitable single crystal, which can be challenging to grow.

Table 2. Comparison of Analytical Techniques for the Structural Elucidation of 2-Chloro-4-methyl-6-nitrobenzonitrile.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for acquiring a ¹H NMR spectrum of a substituted benzonitrile.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) start->dissolve tms Add a small amount of TMS as an internal standard dissolve->tms transfer Transfer the solution to a clean, dry NMR tube tms->transfer insert Insert the NMR tube into the spectrometer transfer->insert lock Lock the spectrometer on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to achieve homogeneity lock->shim acquire Acquire the ¹H NMR spectrum using appropriate parameters shim->acquire process Fourier transform the raw data acquire->process phase Phase correct the spectrum process->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal (0.00 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate

Figure 2. Experimental workflow for ¹H NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the benzonitrile derivative.

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference for the chemical shift scale.

    • Transfer the resulting solution into a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and shape of the NMR signals.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion

The structural analysis of 2-Chloro-4-methyl-6-nitrobenzonitrile serves as an excellent illustration of the predictive power of ¹H NMR spectroscopy. By understanding the interplay of substituent effects, a detailed and accurate prediction of the spectrum can be constructed. While ¹H NMR provides a wealth of information regarding the proton framework, a comprehensive and irrefutable structural assignment is best achieved through the synergistic use of multiple analytical techniques, including mass spectrometry, IR spectroscopy, and, when possible, X-ray crystallography. This integrated approach ensures the highest level of scientific rigor in the characterization of novel chemical entities.

References

  • Bernstein, H. J. (1957). The Infrared Spectra of Nitriles and Related Compounds Frozen in Ar and H2O. Canadian Journal of Chemistry, 35(10), 1168-1176.
  • University of Puget Sound. (n.d.).
  • Schaeffer, T., & Wildman, T. (1979). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Canadian Journal of Chemistry, 57(13), 1593-1600.
  • de Koning, L. J., & Nibbering, N. M. M. (2003). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 228(2-3), 769-781.
  • University of Calgary. (n.d.). ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.).
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Zanardi, M. M., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(10), 915-920.
  • Zhang, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • BenchChem. (2025).
  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2), 63-65.
  • ACD/Labs. (n.d.). NMR Prediction.
  • Arslan, H., et al. (2008). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398.
  • Wang, Z., et al. (2026). Natural Product‐Optimized CoZn‐MOF Derived Nitrogen‐Doped Carbon Aerogels for Hydrogenation of Nitroarenes. Applied Organometallic Chemistry.
  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Intertek. (n.d.).
  • ChemAxon. (n.d.).
  • Patiny, L. (n.d.).
  • ChemicalBook. (n.d.). 2-Chlorobenzonitrile(873-32-5) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 2-METHYL-5-NITROBENZONITRILE(939-83-3) ¹H NMR spectrum.
  • PubChemLite. (2026). 4-methyl-2-nitrobenzonitrile (C8H6N2O2).
  • Wagen, C. (2023).
  • ChemicalBook. (n.d.). 2-CHLORO-6-NITROBENZONITRILE CAS#: 6575-07-1.
  • Li, A., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Metabolites, 12(10), 945.
  • Pospisilova, V., et al. (2021). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Atmospheric Chemistry and Physics, 21(16), 12577-12591.
  • ChemShuttle. (n.d.). 2-chloro-6-nitrobenzonitrile;CAS No. 6575-07-1.
  • Abraham, R. J., & Bonzi, G. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Herzon, S. B., & Woo, C. M. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(15), 2095-2107.
  • Rosalind Franklin Institute. (n.d.).
  • ChemicalBook. (2025). 2-CHLORO-4-METHYLBENZONITRILE | 21423-84-7.
  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene.
  • CymitQuimica. (n.d.). 2-Chloro-4-methylbenzonitrile.
  • Aromalake Chemical Co., Ltd. (n.d.). 2-Chloro-4-methylbenzonitrile.
  • Wired Chemist. (n.d.). 4-methylbenzonitrile Proton Full Spectrum.
  • Soderberg, T. (2021).
  • ResearchGate. (n.d.). (PDF)
  • Chemsrc. (2025). 2-chloro-6-nitrobenzonitrile | CAS#:6575-07-1.
  • BenchChem. (2025).
  • Michigan State University. (n.d.). Mass Spectrometry.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methyl-.
  • Molcanov, K., & Stilinovic, V. (2013). Chemical Crystallography before X-ray Diffraction.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzonitrile 98 668-45-1.
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry.

Sources

High-Resolution IR Spectroscopy of 2-Chloro-4-methyl-6-nitrobenzonitrile: ATR-FTIR vs. Transmission Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, accurately characterizing the nitrile (-C≡N) stretching frequency in highly substituted aromatic systems is a critical quality control metric. 2-Chloro-4-methyl-6-nitrobenzonitrile (CAS: 2112-15-4)[1] presents a unique analytical challenge: severe steric hindrance and competing electronic effects significantly alter the microenvironment of its nitrile group.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for resolving this specific, structurally perturbed nitrile peak. By understanding the physical causality behind each technique, researchers can select the optimal self-validating workflow for their structural verification needs.

Mechanistic Insights: The Nitrile Microenvironment

To understand why the analytical methodology matters, we must first examine the causality behind the molecule's spectral behavior.

In a standard, unhindered benzonitrile, the -C≡N stretch typically appears as a strong, sharp peak near 2220–2230 cm⁻¹. The intensity of this peak is heavily reliant on


-conjugation with the aromatic ring, which amplifies the change in dipole moment during the stretching vibration.

However, 2-Chloro-4-methyl-6-nitrobenzonitrile features bulky ortho-chloro and ortho-nitro substituents flanking the nitrile group. This creates profound steric strain:

  • Disruption of Coplanarity: The steric clash forces the bulky nitro group out of the plane of the benzene ring, disrupting the extended

    
    -conjugation.
    
  • Frequency Shift (Inductive Effect): With reduced conjugation, the electron-withdrawing inductive effects of the -Cl and -NO₂ groups dominate. This strengthens the C≡N bond, shifting the stretching frequency higher, closer to the aliphatic range (~2235–2245 cm⁻¹ ).

  • Intensity Attenuation: Because the nitrile group is decoupled from the aromatic

    
    -system, the dipole moment change during the vibration is minimized, resulting in a significantly weaker IR absorption peak .
    

Technology Comparison: ATR-FTIR vs. Transmission

When targeting a weak, high-frequency peak, the underlying physics of your chosen FTIR modality will dictate the quality of your data.

Transmission FTIR (The Beer-Lambert Standard)

Transmission FTIR relies on passing the infrared beam directly through a diluted sample matrix (typically a KBr pellet). Because the entire beam path interacts with the sample, the absorbance is directly proportional to the physical pathlength and concentration. For a weak peak like the sterically hindered nitrile in 2-Chloro-4-methyl-6-nitrobenzonitrile, transmission provides the highest absolute signal-to-noise ratio and is considered the gold standard for qualitative library matching[2].

ATR-FTIR (The Evanescent Wave Challenge)

ATR-FTIR is non-destructive and requires minimal sample preparation, making it the preferred choice in modern high-throughput labs[2]. However, it relies on an evanescent wave generated at the interface of a high-refractive-index crystal (e.g., Diamond or ZnSe) and the sample[3].

The Causality of Signal Loss: The penetration depth (


) of this evanescent wave is strictly proportional to the wavelength of the incident light[4].
  • In the fingerprint region (e.g., 1000 cm⁻¹ or 10 µm), penetration is relatively deep.

  • At the nitrile stretch (~2240 cm⁻¹ or ~4.46 µm), the penetration depth is less than half of what it is in the fingerprint region.

Consequently, raw ATR spectra will display an artificially suppressed nitrile peak[5]. To accurately compare ATR data to transmission libraries, a mathematical ATR Correction Algorithm must be applied to compensate for this wavelength-dependent depth variation[4].

Comparative Data Summary
ParameterATR-FTIR (Single-Reflection Diamond)Transmission FTIR (KBr Pellet)
Nitrile Peak Intensity (~2240 cm⁻¹) Weak (Requires mathematical correction)Strong (Direct Beer-Lambert absorption)
Sample Preparation None (Direct compression on crystal)High (Grinding, pressing, moisture control)
Throughput Speed < 1 minute per sample5–10 minutes per sample
Primary Spectral Artifacts Peak shifting due to anomalous dispersionWater absorption (~3400 cm⁻¹) from hygroscopic KBr
Best Use Case Rapid lot-to-lot QA/QC screeningRigorous structural elucidation & publication

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that user error is caught before data interpretation begins.

Protocol A: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Weigh 1–2 mg of 2-Chloro-4-methyl-6-nitrobenzonitrile and 200 mg of anhydrous, IR-grade KBr.

  • Milling: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: The particle size must be reduced below the wavelength of the IR light (e.g., < 4 µm) to prevent Christiansen effect scattering, which distorts peak shapes.

  • Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the matrix into a transparent disk.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Validation Checkpoint: Inspect the baseline at 4000 cm⁻¹. It must exhibit >80% transmittance. A heavily sloping baseline indicates insufficient grinding or moisture ingress, rendering the weak nitrile peak unquantifiable.

Protocol B: ATR-FTIR (Diamond Crystal)
  • Background Calibration: Clean the diamond crystal with high-purity isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~5 mg of the raw 2-Chloro-4-methyl-6-nitrobenzonitrile powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil. Causality: You must monitor the real-time software pressure gauge. Apply consistent force until the live spectrum shows a stable, maximized signal in the fingerprint region. Over-pressuring can fracture the compound's crystalline structure, altering polymorphism.

  • Acquisition & Correction: Collect the raw spectrum. Immediately apply the software's ATR-correction algorithm (assuming an angle of incidence of 45° and a sample refractive index of ~1.5)[4].

  • Validation Checkpoint: Compare the corrected nitrile peak intensity relative to the strongest aromatic ring stretch (~1500 cm⁻¹). If the corrected nitrile peak remains indistinguishable from baseline noise, the single-reflection pathlength is insufficient, and a multi-reflection ATR accessory must be utilized[3].

Workflow Visualization

G cluster_ATR ATR-FTIR Methodology cluster_Trans Transmission Methodology Start 2-Chloro-4-methyl-6-nitrobenzonitrile (Solid Powder) ATR_Prep Direct Application to Diamond Crystal Start->ATR_Prep Non-destructive Trans_Prep Grind with Anhydrous KBr & Press Pellet Start->Trans_Prep Destructive ATR_Measure Evanescent Wave Interrogation ATR_Prep->ATR_Measure ATR_Correct Mathematical ATR Correction (Depth Compensation) ATR_Measure->ATR_Correct Raw Data Compare Spectral Overlay & Nitrile Peak Analysis (~2240 cm⁻¹) ATR_Correct->Compare Corrected Data Trans_Measure Direct IR Beam Transmission Trans_Prep->Trans_Measure Trans_Result Raw Transmission Spectrum Trans_Measure->Trans_Result Raw Data Trans_Result->Compare Direct Data

Figure 1: Comparative workflow for resolving the sterically hindered nitrile peak via ATR and Transmission FTIR.

References

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling | Source: Pike Technologies | URL: 4

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides | Source: Specac Ltd | URL: 2

  • Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Source: Agilent Technologies | URL: 3

  • Title: Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics | Source: National Institutes of Health (PMC) | URL: 5

  • Title: CAS:2112-15-4 2-Chloro-4-methyl-6-nitrobenzonitrile | Source: Bidepharm | URL: 1

Sources

Comparative Guide: Selective Reduction of 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Chloro-4-methyl-6-nitrobenzonitrile Desired Transformation: Selective reduction of the nitro (-NO


) group to an aniline (-NH

) functionality.[1] Critical Challenge: The "Chemoselectivity Triad." The molecule contains three reducible sites:
  • Nitro group (-NO

    
    ):  The target. Thermodynamically most liable to reduction (
    
    
    
    ).[1]
  • Aryl Chloride (-Cl): Susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (Pd/C), leading to impurity formation.

  • Nitrile (-CN): Susceptible to reduction (to benzylamine) or hydrolysis (to amide/acid) under harsh acidic/basic conditions or vigorous hydrogenation.[1]

This guide compares three distinct methodologies to navigate this selectivity landscape, prioritizing yield, purity, and scalability.

Part 1: Chemoselectivity & Mechanistic Analysis

The reduction of 2-Chloro-4-methyl-6-nitrobenzonitrile requires a reagent that operates within a specific redox window.[1] It must be strong enough to reduce the nitro group but mild enough to leave the aryl-chloride and nitrile bonds intact.[1]

The "Danger Zones" Visualization

The following diagram illustrates the competing reaction pathways and the target transformation.

ReactionPathways Start Starting Material (2-Chloro-4-methyl-6-nitrobenzonitrile) Target TARGET PRODUCT (2-Amino-6-chloro-4-methylbenzonitrile) Start->Target Selective Reduction (Fe/AcOH or SnCl2) Impurity1 Impurity A: Dehalogenated (Loss of Cl) Start->Impurity1 Pd/C + H2 (Hydrodehalogenation) Impurity2 Impurity B: Over-Reduced (Nitrile -> Amine) Start->Impurity2 Raney Ni + H2 (Nitrile Reduction) Impurity3 Impurity C: Hydrolyzed (Nitrile -> Amide) Start->Impurity3 Strong Acid/Base (Hydrolysis)

Figure 1: Reaction pathways showing the target selective reduction versus common side reactions (dehalogenation, nitrile reduction, and hydrolysis).

Part 2: Comparative Methodology

Method A: The Industrial Workhorse – Iron/Acetic Acid (Fe/AcOH)

Best For: Scale-up (>10g), cost-efficiency, and high chemoselectivity.[1]

Mechanism: The Bechamp reduction utilizes zero-valent iron (


) as the electron source.[1] The reaction proceeds via single electron transfer (SET) steps in a protic medium. Crucially, iron is not active enough to insert into the Ar-Cl bond under these conditions, and the acidic environment (acetic acid) is too mild to hydrolyze the nitrile rapidly.

Experimental Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential due to sludge formation), reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq) and Glacial Acetic Acid (10 vol) and Ethanol (10 vol).

    • Note: Ethanol is added as a co-solvent to improve solubility and heat transfer.

  • Activation: Heat the mixture to 60°C .

  • Addition: Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 minutes.

    • Caution: The reaction is exothermic.[2][3] Monitor internal temp; do not exceed 85°C to prevent nitrile hydrolysis.

  • Reaction: Stir vigorously at 70-80°C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf spot (fluorescent blue under UV 254/365nm, characteristic of anilines).

  • Workup (Critical Step):

    • Cool to room temperature.[3][4][5][6][7][8][9]

    • Filter through a pad of Celite to remove iron oxides. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove ethanol/acetic acid.

    • Dilute residue with EtOAc and wash with saturated NaHCO

      
        (carefully, CO
      
      
      
      evolution) until the aqueous layer is pH ~8.
    • Dry organic layer (Na

      
      SO
      
      
      
      ), filter, and concentrate.[8]

Performance Data:

  • Yield: 88–95%[1]

  • Purity: >98% (HPLC)

  • Selectivity: Excellent (No dehalogenation observed).

Method B: The Laboratory Precision Tool – Stannous Chloride (SnCl )

Best For: Small scale (<5g), acid-sensitive substrates (if using EtOH solvent), and quick exploratory chemistry.

Mechanism: Tin(II) oxidizes to Tin(IV). This method is homogeneous in many organic solvents, avoiding the surface-area issues of iron. However, it generates stoichiometric quantities of tin waste.

Experimental Protocol:

  • Dissolution: Dissolve 2-Chloro-4-methyl-6-nitrobenzonitrile (1.0 eq) in Ethyl Acetate or Ethanol (15 vol).

  • Reagent Addition: Add SnCl

    
    ·2H
    
    
    
    O
    (5.0 eq).[5]
  • Reaction: Heat to reflux (70–80°C ) for 1–3 hours.

    • Observation: The solution typically turns from yellow to clear/colorless upon completion.

  • Workup (The "Emulsion" Challenge):

    • Cool to room temperature.[3][4][5][6][7][8][9]

    • Crucial Step: Pour the mixture into ice water and adjust pH to 8–9 using 10% NaOH or saturated NaHCO

      
       .
      
    • Note: Tin salts form a gelatinous precipitate.[1] To manage this, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the tin, allowing for clean phase separation.

    • Extract with EtOAc, wash with brine, dry, and concentrate.[8]

Performance Data:

  • Yield: 80–90%[1][4]

  • Purity: >95%[1][10][11]

  • Selectivity: High, but prolonged heating can sometimes attack the nitrile.

Method C: The Green Alternative – Catalytic Hydrogenation (Sulfided Pt/C)

Best For: High-throughput screening, cleanest impurity profile (if optimized), avoiding metal sludge.

Mechanism: Standard Pd/C is not recommended due to rapid dehalogenation.[1] Sulfided Platinum on Carbon (Pt(S)/C) is a "poisoned" catalyst where sulfur occupies the highly active sites responsible for C-Cl bond insertion, leaving the sites for nitro reduction active.

Experimental Protocol:

  • Vessel: Use a high-pressure hydrogenation reactor (Parr shaker or autoclave).

  • Charge: Add substrate (1.0 eq), MeOH (20 vol), and 5% Pt(S)/C (2–5 wt% loading).

  • Conditions: Pressurize with H

    
     (5–10 bar) . Stir at 25–40°C .
    
    • Warning: Do not heat excessively (>50°C) to avoid nitrile reduction.

  • Workup:

    • Filter through Celite (to recover catalyst).[3][5]

    • Concentrate filtrate.[1][3][5]

    • Result: Often yields pure product without extraction.[1]

Performance Data:

  • Yield: 90–98%[1]

  • Purity: Very High (>99%)

  • Selectivity: Good, provided the catalyst is strictly sulfided.

Part 3: Decision Matrix & Data Summary

Performance Comparison Table
FeatureMethod A: Fe / AcOHMethod B: SnCl

Method C: H

+ Pt(S)/C
Yield High (88-95%)Moderate (80-90%)High (90-98%)
Cl-Tolerance ExcellentExcellentGood (Requires specific catalyst)
CN-Tolerance ExcellentGoodModerate (Temp sensitive)
Scalability Excellent (Kg scale)Poor (Waste disposal)Good (Safety controls needed)
Cost Low (Iron is cheap)High (Tin/Disposal)Moderate (Catalyst cost)
Green Metric Poor (Iron sludge)Very Poor (Tin waste)Best (Atom economy)
Operational Workflow Diagram

Workflow Start Start: 2-Chloro-4-methyl-6-nitrobenzonitrile ScaleCheck Is Scale > 10g? Start->ScaleCheck FeRoute Select Method A: Iron / Acetic Acid ScaleCheck->FeRoute Yes (Robust) SnRoute Select Method B: SnCl2 ScaleCheck->SnRoute No (Lab Scale) H2Route Select Method C: H2 + Pt(S)/C ScaleCheck->H2Route No (Clean Profile) FeProcess Reflux 2-4h Monitor TLC FeRoute->FeProcess FeWorkup Filter (Celite) -> Neutralize -> Extract FeProcess->FeWorkup Product Final Product: 2-Amino-6-chloro-4-methylbenzonitrile FeWorkup->Product SnProcess Reflux 1-3h Homogeneous SnRoute->SnProcess SnWorkup Quench (Rochelle's Salt) Extract SnProcess->SnWorkup SnWorkup->Product H2Process Pressure Reactor 5-10 bar H2 H2Route->H2Process H2Workup Filter Catalyst Evaporate Solvent H2Process->H2Workup H2Workup->Product

Figure 2: Decision tree for selecting the optimal reduction method based on scale and requirements.

References

  • BenchChem. (2025).[5] Cost-benefit analysis of different (2-Chloro-6-nitrophenyl)methanamine synthesis methods. Retrieved from

  • Google Patents. (2007). WO2007117607 - Preparation of substituted anilines via Iron reduction.[1] Retrieved from

  • Bates, D. K., & Li, K. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Journal of Organic Chemistry, 67(24), 8662-8665.[12] Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Retrieved from

  • Organic Chemistry Portal. (2021). Reduction of Nitro Compounds. Retrieved from

Sources

A Technical Guide to the Crystallographic Analysis of 2-Chloro-4-methyl-6-nitrobenzonitrile: A Comparative Study

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and solid-state behavior. This guide provides a comprehensive comparative analysis of the crystallographic and structural features of 2-Chloro-4-methyl-6-nitrobenzonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available single-crystal structure for this specific molecule, this guide employs a multifaceted approach, integrating experimental crystallographic data from a close structural analog, 2-amino-4-chlorobenzonitrile, with predictive computational modeling to elucidate its geometric and electronic characteristics.

This guide will navigate through the methodologies for crystal growth and X-ray diffraction, delve into the powerful predictive capabilities of Density Functional Theory (DFT), and present a comparative analysis of bond parameters and molecular geometries. By juxtaposing the known structure of a related benzonitrile derivative with the computationally derived structure of our target molecule and other analogs, we aim to provide a robust framework for understanding the nuanced effects of substituent placement on the benzonitrile scaffold.

The Foundational Role of Crystallography in Drug Discovery

The precise arrangement of atoms within a crystal lattice dictates a molecule's solubility, stability, and bioavailability, all critical parameters in drug development. Single-crystal X-ray diffraction stands as the definitive method for unveiling this atomic-level architecture. The resulting structural data informs structure-activity relationship (SAR) studies, facilitates the design of more potent and selective drug candidates, and is indispensable for patenting new chemical entities.

Experimental and Computational Methodologies

A dual approach, combining empirical data with theoretical calculations, offers a powerful strategy for structural elucidation, especially when experimental data for the primary compound is elusive.

Synthesis and Crystal Growth of Benzonitrile Derivatives

The synthesis of substituted benzonitriles often involves nucleophilic aromatic substitution or the dehydration of corresponding benzamides. For instance, the synthesis of 2-chloro-4-nitrobenzonitrile can be achieved by the reaction of 2-chloro-4-nitrobenzamide with a dehydrating agent like thionyl chloride.

Growing single crystals suitable for X-ray diffraction is a critical and often meticulous process. The slow evaporation technique is a common and effective method for small organic molecules.

Protocol for Slow Evaporation Crystal Growth:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) at a concentration slightly below saturation at room temperature. The ideal solvent is one in which the compound has moderate solubility.

  • Vessel Preparation: Transfer the solution to a clean vial or small beaker.

  • Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully harvest them using a spatula or by decanting the remaining solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within a crystal.

Generalized SC-XRD Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Experimental Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation harvesting Crystal Harvesting evaporation->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution end end structure_solution->end Crystallographic Data (CIF)

Caption: Workflow for obtaining crystallographic data.

Computational Chemistry: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and other properties. For this guide, geometry optimizations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide accurate results for organic molecules.

Computational Protocol:

  • Input Structure: A 2D or 3D structure of the molecule is created.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Various electronic properties, such as molecular orbital energies and electrostatic potential, are calculated.

Computational Workflow for Structural Prediction

computational_workflow cluster_input Input Generation cluster_dft DFT Calculation cluster_output Output Analysis mol_build Build Initial Molecular Structure geo_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geo_opt freq_calc Frequency Analysis geo_opt->freq_calc bond_params Bond Lengths & Angles freq_calc->bond_params electronic_props Electronic Properties freq_calc->electronic_props comparison Comparative Analysis bond_params->comparison electronic_props->comparison

Caption: Workflow for computational structure prediction.

Comparative Structural Analysis

This section presents a comparative analysis of the experimentally determined structure of 2-amino-4-chlorobenzonitrile and the computationally predicted structures of 2-Chloro-4-methyl-6-nitrobenzonitrile and other relevant analogs.

Experimental Benchmark: 2-Amino-4-chlorobenzonitrile

The crystal structure of 2-amino-4-chlorobenzonitrile serves as our experimental reference. The key crystallographic parameters are summarized below.

Parameter 2-Amino-4-chlorobenzonitrile
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924(9)
b (Å)6.7886(15)
c (Å)13.838(3)
α (°)77.559(16)
β (°)88.898(17)
γ (°)83.021(17)
Volume (ų)354.41(14)
Z2
Predicted Structures and Comparative Data

The following table compares selected bond lengths and angles of our target molecule, 2-Chloro-4-methyl-6-nitrobenzonitrile, with its structural analogs. The data for the target molecule and 2-chloro-6-methylbenzonitrile are derived from DFT calculations, while the data for 2-amino-4-chlorobenzonitrile is from experimental X-ray diffraction.

Parameter 2-Amino-4-chlorobenzonitrile (Experimental) 2-Chloro-6-methylbenzonitrile (Calculated) 2-Chloro-4-methyl-6-nitrobenzonitrile (Calculated)
Bond Lengths (Å)
C-Cl1.741(3)1.7451.742
C-C≡N1.435(4)1.4381.441
C≡N1.146(4)1.1551.154
C-NO₂ / C-NH₂1.398(4) (C-NH₂)-1.485 (C-NO₂)
C-CH₃-1.5091.511
Bond Angles (°)
C-C-Cl121.9(3)122.5122.8
C-C-C≡N119.1(2)118.9118.5
C-C-NO₂ / C-C-NH₂120.5(3) (C-C-NH₂)-119.7 (C-C-NO₂)
C-C-CH₃-121.3121.1

Discussion

The comparative data reveals the influence of the different substituents on the benzonitrile framework.

  • C-Cl Bond Length: The C-Cl bond length remains relatively consistent across the three molecules, suggesting that the electronic nature of the other substituents has a minor effect on this parameter.

  • Nitrile Group: The C≡N bond length is slightly longer in the calculated structures compared to the experimental data for 2-amino-4-chlorobenzonitrile. This could be attributed to the inherent differences between theoretical gas-phase calculations and experimental solid-state measurements, where crystal packing forces can influence bond lengths.

  • Electron-Withdrawing vs. Electron-Donating Groups: The C-NO₂ bond in the calculated structure of 2-Chloro-4-methyl-6-nitrobenzonitrile is significantly longer than the C-NH₂ bond in the experimental structure of 2-amino-4-chlorobenzonitrile. This is expected, as the nitro group is strongly electron-withdrawing, which can weaken the C-N bond through resonance effects. Conversely, the amino group is electron-donating.

  • Steric Effects: The presence of the methyl group ortho to the nitrile in 2-chloro-6-methylbenzonitrile and 2-Chloro-4-methyl-6-nitrobenzonitrile likely introduces some steric strain, which can influence the planarity of the molecule and the bond angles around the substituted carbon atoms.

Conclusion

While the definitive crystal structure of 2-Chloro-4-methyl-6-nitrobenzonitrile remains to be experimentally determined, this guide demonstrates how a combination of experimental data from a close analog and high-level computational modeling can provide valuable insights into its structural properties. The comparative analysis highlights the significant impact of substituent identity and position on the molecular geometry of the benzonitrile scaffold. This predictive approach is a powerful tool in modern drug discovery and materials science, enabling researchers to make informed decisions in the absence of complete experimental data and to guide future synthetic and crystallographic efforts.

References

  • Malaysian Journal of Analytical Sciences, Vol 28 No 1 (2024): 21 - 32. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]

  • ResearchGate. Structure of 2-chloro-6-methylbenzonitrile. [Link]

  • Journal of Computational Chemistry, 25(11), 1342-1346. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. [Link]

  • Chemistry LibreTexts. Crystal Growth. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-methyl-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

2-Chloro-4-methyl-6-nitrobenzonitrile is a multi-functionalized aromatic intermediate combining a nitrile group, a nitro group, and a halogen on a methylated benzene ring.[1][2] This structural combination presents a compound hazard profile :

  • Acute Toxicity (Systemic): The nitro and nitrile groups facilitate rapid absorption through the skin and respiratory tract.[1] Metabolic breakdown may release cyanide ions (CN⁻) or methemoglobin-forming nitro metabolites.[1]

  • Physical Hazard (Dust): As a crystalline solid, electrostatic charging during weighing can disperse fine particulate matter, creating an immediate inhalation hazard.[1]

  • Reactivity: Incompatible with strong oxidizers and reducing agents.[1] Thermal decomposition releases toxic NOₓ, HCl, and HCN gases.[1]

Core Directive: Treat this compound as Acute Toxic (Category 3) by all routes of exposure until specific LD50 data proves otherwise.[1] Zero-skin-contact protocols are mandatory.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline.[1] The following are specific upgrades required for this compound.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®)Nitro-aromatics can permeate standard nitrile rubber over time.[1] Double gloving provides a "breakthrough buffer."[1] Laminate gloves are required if handling concentrated stock solutions (>1M).[1]
Respiratory P100 / N95 (Particulate) For solids outside hood:[1] PAPR or Full-face P100.For solutions: Fume hood is primary; respirator backup not usually required unless heating.[1]Prevents inhalation of electrostatic dust during weighing.[1] The "4-methyl" substituent increases lipophilicity, making lung absorption highly efficient.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield required for scale >10gSafety glasses are insufficient due to the risk of airborne dust settling behind the lens or solution splash.[1]
Body Tyvek® Sleeves or Apron Over standard cotton lab coat.[1]Cotton absorbs and holds toxic dust against the skin.[1] Disposable Tyvek provides an impermeable barrier for high-risk zones (arms/chest).[1]

Operational Protocol: The "Zero-Contact" Workflow[1]

Phase A: Engineering Controls & Setup[1]
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm .[1]

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat before adding the powder.[1] Nitro-aromatics are prone to static cling, which causes "jumping" of particles.[1]

Phase B: Weighing & Solubilization (Critical Step)[1]
  • Gowning: Don double nitrile gloves and Tyvek sleeves.[1]

  • Transfer: Place the receiving vessel (flask) inside the hood before opening the chemical container.

  • Weighing:

    • Preferred: Bring the balance into the fume hood.[1]

    • Alternative: If weighing outside, use a closed-transfer method (weigh sealed vial, remove aliquot in hood, re-weigh sealed vial).[1]

  • Solubilization: Dissolve the solid immediately upon transfer.[1] Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.[1]

    • Solvent Note: Avoid DMSO if possible, as it accelerates skin absorption of the solute.[1] Use Ethyl Acetate or DCM if compatible with chemistry.[1]

Phase C: Reaction & Cleanup[1]
  • Quenching: Do not add strong acids directly to the hot reaction mixture to avoid hydrolysis of the nitrile to potentially unstable amides/acids under uncontrolled conditions.[1]

  • Decontamination: Wipe all surfaces (balance, hood sash, handles) with a detergent solution (surfactant), followed by water.[1] Do not use pure organic solvents for cleaning, as they may spread the residue.[1]

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Logic Start Handling 2-Chloro-4-methyl-6-nitrobenzonitrile State Determine Physical State Start->State Solid SOLID (Powder/Crystals) State->Solid Weighing/Transfer Solution SOLUTION (Dissolved) State->Solution Reaction/Workup Hazard_Dust HAZARD: Inhalation of Dust Static Discharge Risk Solid->Hazard_Dust Hazard_Splash HAZARD: Skin Absorption Splash/Vapor Solution->Hazard_Splash Controls_Solid CONTROLS: 1. Fume Hood (Mandatory) 2. Antistatic Gun 3. Double Nitrile Gloves 4. N95/P100 (if outside hood) Hazard_Dust->Controls_Solid Controls_Liquid CONTROLS: 1. Fume Hood 2. Splash Goggles 3. Single/Double Nitrile Gloves 4. Impervious Apron Hazard_Splash->Controls_Liquid Disposal DISPOSAL: Segregated Solid/Liquid Toxic Waste (No Oxidizers) Controls_Solid->Disposal Controls_Liquid->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1] Note the critical distinction between dust control (Solid) and splash protection (Solution).

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep (creates dust).[1] Cover with a damp paper towel (water or oil-dampened) to suppress dust, then wipe up.[1] Place all materials in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) due to the nitro group's potential oxidizing nature.[1]

First Aid (Immediate Action)[1][3][4]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes .[1] Do not use alcohol, as it may increase absorption.[1]

  • Eye Contact: Rinse continuously for 15 minutes, lifting eyelids.[1]

Waste Disposal[1][2]
  • Classification: Hazardous Chemical Waste (Toxic).[1]

  • Segregation: Keep separate from strong acids (risk of HCN generation) and strong bases (risk of exothermic hydrolysis).[1]

  • Labeling: Clearly mark as "Toxic - Nitrile/Nitro Compound."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 2-Chloro-4-nitrobenzonitrile (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] United States Department of Labor.[1] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.